N-Allyl-6-chloro-2-pyridinamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-prop-2-enylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c1-2-6-10-8-5-3-4-7(9)11-8/h2-5H,1,6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKUHTMBPFLEKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Allyl-6-chloro-2-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for N-Allyl-6-chloro-2-pyridinamine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is primarily a two-step process: the formation of the precursor 2-amino-6-chloropyridine, followed by its N-allylation. This document details the experimental protocols for the key reactions, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways to facilitate understanding and replication.
I. Synthesis of the Precursor: 2-Amino-6-chloropyridine
The synthesis of 2-amino-6-chloropyridine can be achieved through two primary routes: the reduction of 2-chloro-6-nitropyridine and the amination of 2,6-dichloropyridine.[1]
Route A: Reduction of 2-chloro-6-nitropyridine
This common method involves the reduction of a nitro group to an amine. A variety of reducing agents can be employed, with sodium borohydride in an alcohol solvent being a conventional choice.[1]
Experimental Protocol:
A detailed experimental protocol for this reduction is as follows:
To a solution of 2-chloro-6-nitropyridine (1.0 mmol) in a 1:1 mixture of ethanol and water (20 mL), a TAPEHA-Pd catalyst (0.015 g) is added. Sodium borohydride (NaBH4) (4.0 mmol) is then added slowly. The reaction mixture's color will gradually turn black, indicating the formation of palladium nanoparticles. The reaction is stirred continuously for 1.5 hours at room temperature under atmospheric pressure. Upon completion, the catalyst is removed by filtration. The filtrate is then extracted with ethyl acetate (3 x 30 mL). The combined organic layers are dried over magnesium sulfate (MgSO4) and concentrated under vacuum to yield 2-amino-6-chloropyridine.
Quantitative Data for Route A:
| Starting Material | Reducing Agent | Catalyst | Solvent | Reaction Time | Temperature | Yield |
| 2-chloro-6-nitropyridine | Sodium Borohydride | TAPEHA-Pd | Ethanol/Water | 1.5 hours | Room Temperature | Not Specified |
Route B: Amination of 2,6-dichloropyridine
An alternative route to 2-amino-6-chloropyridine is the nucleophilic aromatic substitution of 2,6-dichloropyridine with an amine source. This reaction is noted to selectively yield the mono-aminated product, as the introduction of the electron-donating amino group deactivates the pyridine ring towards further nucleophilic substitution.[1]
Experimental Protocol:
A general procedure for the amination of 2,6-dichloropyridine involves reacting it with a suitable nucleophilic amine reagent. For instance, in the synthesis of 2,3-diamino-6-methoxypyridine, a similar chloro-substituted pyridine is reacted with aqueous ammonia. While a specific protocol for the direct amination of 2,6-dichloropyridine to 2-amino-6-chloropyridine with detailed quantitative data was not found in the provided search results, a representative procedure with aqueous ammonia is described for a related compound. 2,6-Dichloro-3-nitropyridine (0.129 mole) is dissolved in methanol (50.0 ml) at room temperature, and 25.0% aqueous ammonia solution (0.179 mole) is added. The mixture is then heated to 35°–40° C for 2.0 hours.[2]
Quantitative Data for a a Related Amination Reaction:
| Starting Material | Aminating Agent | Solvent | Reaction Time | Temperature | Yield |
| 2,6-dichloro-3-nitropyridine | Aqueous Ammonia | Methanol | 2 hours | 35-40°C | Not specified for 2-amino-6-chloropyridine |
II. N-Allylation of 2-Amino-6-chloropyridine
The final step in the synthesis of this compound is the N-allylation of the precursor, 2-amino-6-chloropyridine. This is typically achieved by reacting the amino group with an allyl halide, such as allyl bromide, in the presence of a base.
Microwave-Assisted N-Allylation
Microwave-assisted synthesis offers a rapid and efficient method for N-allylation. A procedure for the allylation of a similar substrate, 2-aminobenzamide, provides a relevant experimental protocol.
Experimental Protocol:
To a mixture of 2-amino-6-chloropyridine (1 equiv) and allyl bromide (2 equiv) in 1,4-dioxane (1 mL), potassium hydroxide (KOH) (2.5 mmol) is added. The reaction mixture is then subjected to microwave irradiation (power mode) at 50 W for 7 minutes. After the reaction is complete, it is quenched with cold water. The crude product is extracted with ethyl acetate and washed with dilute HCl and distilled water. The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4) and concentrated to yield this compound.[3][4]
Quantitative Data for Microwave-Assisted N-Allylation of a Similar Substrate:
| Starting Material | Reagent | Base | Solvent | Reaction Time | Power | Yield |
| 2-aminobenzamide | Allyl Bromide | Potassium Hydroxide | 1,4-Dioxane | 7 minutes | 50 W | 92% (for diallylated product)[4] |
III. Visualization of Synthetic Pathways
To further elucidate the synthesis process, the following diagrams, generated using the DOT language, illustrate the reaction workflows.
Caption: Synthesis pathways for the precursor 2-Amino-6-chloropyridine.
Caption: N-Allylation of 2-Amino-6-chloropyridine to yield the final product.
IV. Conclusion
The synthesis of this compound is a straightforward two-step process. The precursor, 2-amino-6-chloropyridine, can be reliably synthesized via the reduction of 2-chloro-6-nitropyridine or the amination of 2,6-dichloropyridine. Subsequent N-allylation, particularly through microwave-assisted methods, provides an efficient route to the final product. The experimental protocols and data presented in this guide offer a solid foundation for the successful synthesis of this compound for research and development purposes. Further optimization of reaction conditions may lead to improved yields and purity.
References
- 1. Page loading... [guidechem.com]
- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. CN101830844A - Preparation method of 2-chloropyridine - Google Patents [patents.google.com]
- 4. Microwave-Assisted N-Allylation/Homoallylation-RCM Approach: Access to Pyrrole-, Pyridine-, or Azepine-Appended (Het)aryl Aminoamides - PMC [pmc.ncbi.nlm.nih.gov]
"N-Allyl-6-chloro-2-pyridinamine" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Allyl-6-chloro-2-pyridinamine is a substituted pyridine derivative. While specific research on this particular compound is limited, its structural features, particularly the 2-aminopyridine core, are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. This technical guide provides a comprehensive overview of the known properties of the parent compound, 2-amino-6-chloropyridine, and extrapolates the expected characteristics and potential synthetic routes for this compound. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyridine ring substituted with a chlorine atom at the 6-position and an allyl-substituted amino group at the 2-position.
Inferred Structure:
Due to the limited availability of experimental data for this compound, the following table summarizes the known properties of its parent compound, 2-amino-6-chloropyridine, which serves as a crucial starting material for its synthesis. These properties provide a baseline for understanding the chemical nature of the target compound.
Table 1: Physicochemical Properties of 2-Amino-6-chloropyridine
| Property | Value | Reference |
| CAS Number | 45644-21-1 | [1] |
| Molecular Formula | C5H5ClN2 | [2] |
| Molecular Weight | 128.56 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 69-73 °C | [4] |
| Boiling Point | 255.7±20.0 °C (Predicted) | [1] |
| Solubility | No data available | |
| pKa | 2.76±0.24 (Predicted) | [1] |
| LogP | 1.89840 | [2] |
The introduction of the allyl group to the amino nitrogen is expected to increase the molecular weight and logP value, thereby decreasing its polarity and potentially affecting its solubility in aqueous media. The reactivity of the allyl group also introduces possibilities for further chemical modifications.
Synthesis
A plausible and common method for the synthesis of this compound is the N-alkylation of 2-amino-6-chloropyridine with an allyl halide, such as allyl bromide, in the presence of a base.
General Reaction Scheme:
Experimental Protocol: N-Alkylation of 2-Amino-6-chloropyridine
The following is a generalized experimental protocol for the N-alkylation of an aminopyridine, which can be adapted for the synthesis of this compound.
Materials:
-
2-Amino-6-chloropyridine
-
Allyl bromide
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of 2-amino-6-chloropyridine in an anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for a specified period to allow for the deprotonation of the amino group.
-
Add allyl bromide dropwise to the reaction mixture.
-
The reaction is then stirred at room temperature or heated to a specific temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Note: Optimization of the base, solvent, temperature, and reaction time may be necessary to achieve a good yield and minimize side products, such as dialkylation.
Spectral Data
Table 2: Predicted Spectral Data for this compound
| Spectrum | Expected Signals |
| ¹H NMR | Signals corresponding to the pyridine ring protons, a doublet for the two protons of the -CH2- group, a multiplet for the methine proton of the allyl group, and two distinct signals for the terminal vinyl protons. A broad singlet for the N-H proton would also be expected. |
| ¹³C NMR | Resonances for the five carbons of the pyridine ring and the three carbons of the allyl group. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C8H9ClN2). The isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature. |
Biological Activity
While there is no specific information on the biological activity of this compound, the 2-aminopyridine scaffold is a well-known privileged structure in medicinal chemistry. Derivatives of 2-aminopyridine have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and kinase inhibitory effects.[5][6] The presence of the allyl group could modulate the biological activity and pharmacokinetic properties of the parent molecule. Further research would be required to explore the potential therapeutic applications of this compound.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This compound represents an interesting synthetic target within the broader class of 2-aminopyridine derivatives. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis and characterization based on the well-established chemistry of its parent compound. The versatile 2-aminopyridine core, coupled with the reactive allyl group, suggests that this compound could be a valuable building block for the development of novel molecules with potential applications in drug discovery and materials science. Further investigation into its synthesis, properties, and biological activity is warranted.
References
N-Allyl-6-chloro-2-pyridinamine: A Technical Overview of Potential Antimicrobial Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Allyl-6-chloro-2-pyridinamine is a substituted pyridine derivative belonging to a class of compounds recognized for their diverse biological activities. While specific mechanistic data for this compound is not extensively available in current literature, this technical guide synthesizes information from structurally related 2-aminopyridine and chloropyridine derivatives to postulate its potential mechanisms of action, with a primary focus on antimicrobial effects. This document outlines hypothesized biological targets, summarizes representative quantitative data from analogous compounds, provides a generalized experimental protocol for antimicrobial susceptibility testing, and visualizes potential signaling pathways and experimental workflows. It is important to note that the information presented herein is largely based on extrapolation from related chemical entities and serves as a foundational guide for future research into this specific molecule.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1][2]. The 2-aminopyridine moiety, in particular, is a well-established pharmacophore known to interact with various biological targets[3][4]. The introduction of a chloro-substituent and an N-allyl group to this scaffold, as in this compound, is expected to modulate its physicochemical properties and biological activity. This guide explores the potential mechanism of action of this compound by examining the established activities of its structural analogs.
Hypothesized Mechanism of Action
Based on the known biological activities of related 2-aminopyridine and chloropyridine derivatives, the primary mechanism of action for this compound is likely to be antimicrobial. Several potential pathways and molecular targets can be postulated:
-
Inhibition of DNA Synthesis: Certain fused pyridine derivatives, such as imidazopyridines, have been shown to target bacterial DNA gyrase and topoisomerase IV[5]. These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. The pyridine core of this compound could potentially interact with the ATP-binding sites of these enzymes.
-
Disruption of Cell Wall Integrity: Some pyridine-containing compounds have been reported to interfere with bacterial cell wall synthesis[5]. This could occur through the inhibition of key enzymes involved in peptidoglycan biosynthesis.
-
Membrane Disruption: The lipophilic nature of the allyl group and the pyridine ring may facilitate the insertion of the molecule into the bacterial cell membrane, leading to depolarization, increased permeability, and eventual cell lysis.
-
Enzyme Inhibition: The electrophilic nature of the chlorinated pyridine ring could lead to covalent modification and inactivation of essential bacterial enzymes, such as those involved in metabolic pathways or virulence factor production.
Quantitative Data Summary (Illustrative)
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Substituted 2-Aminopyridines | Staphylococcus aureus (MRSA) | 8 - 64 | Vancomycin | 1 - 2 |
| Escherichia coli | 16 - 128 | Ciprofloxacin | 0.015 - 1 | |
| Pseudomonas aeruginosa | 32 - >256 | Gentamicin | 0.5 - 4 | |
| Candida albicans | 16 - 64 | Fluconazole | 0.25 - 4 |
Note: The data presented in this table is illustrative and compiled from general findings for the 2-aminopyridine class of compounds. Actual values for this compound may vary significantly.
Experimental Protocols
The following is a generalized experimental protocol for determining the antimicrobial susceptibility of a compound like this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Grow microbial cultures overnight in appropriate broth. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Data Analysis: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Visualizations
The following diagrams illustrate a hypothesized mechanism of action and a typical experimental workflow.
Caption: Hypothesized antimicrobial mechanisms of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of N-Allyl-6-chloro-2-pyridinamine and its Precursor
Introduction
N-Allyl-6-chloro-2-pyridinamine is a substituted pyridine derivative of interest in medicinal chemistry and drug development. The structural elucidation and confirmation of such molecules are critically dependent on a suite of spectroscopic techniques, including NMR, IR, and MS. This technical guide presents a summary of available spectroscopic data for the related compound, 2-Amino-6-chloropyridine, and provides standardized protocols for the spectroscopic analysis of this compound.
Spectroscopic Data of 2-Amino-6-chloropyridine
The following tables summarize the available spectroscopic data for 2-Amino-6-chloropyridine, which can be used as a comparative baseline for the analysis of its N-allyl derivative.
Table 1: ¹H NMR Data for 2-Amino-6-chloropyridine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not fully available in search results |
Note: While specific peak assignments and multiplicities were not detailed in the search results, ¹H NMR spectra for 2-Amino-6-chloropyridine are referenced, indicating their existence.[1]
Table 2: IR Absorption Bands for 2-Amino-6-chloropyridine
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Specific peak data not available in search results | N-H stretching (amine) |
| C=N stretching (pyridine ring) | |
| C=C stretching (pyridine ring) | |
| C-Cl stretching |
Note: IR spectra for 2-Amino-6-chloropyridine are available, often obtained using KBr pellet or ATR techniques.[2]
Table 3: Mass Spectrometry Data for 2-Amino-6-chloropyridine
| m/z | Interpretation |
| 128.56 | Molecular Ion [M]⁺ (Calculated)[2][5] |
Note: The molecular weight of 2-Amino-6-chloropyridine is 128.56 g/mol .[2][5] Mass spectra are available, typically generated through electron ionization (EI).[9]
Hypothetical Experimental Protocols for this compound
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Materials:
-
This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[10]
-
High-quality 5 mm NMR tubes[11]
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Vortex mixer
-
Pipettes
Procedure:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[10][11]
-
Ensure the sample is fully dissolved; gentle vortexing can be applied.
-
If required, add a small amount of an internal standard like TMS.
-
Using a pipette, transfer the solution into a clean NMR tube.
-
Wipe the outside of the NMR tube to remove any contaminants.
-
Place the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes tuning, locking, and shimming the instrument to ensure high-resolution data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Method 1: Attenuated Total Reflectance (ATR)
Materials:
-
This compound sample (a small, solid amount)
-
FT-IR spectrometer with an ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[13]
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Method 2: Thin Solid Film
Materials:
-
This compound sample (~50 mg)
-
Volatile solvent (e.g., methylene chloride or acetone)[14]
-
Salt plates (e.g., NaCl or KBr)
-
Pipette
Procedure:
-
Dissolve a small amount of the sample in a few drops of a volatile solvent.[14]
-
Apply a drop of the solution to the surface of a clean salt plate.[14]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[14]
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)
-
Sample vials
Procedure:
-
Prepare a dilute solution of the sample in a suitable volatile solvent. A typical concentration is around 1 mg/mL, which is then further diluted.[15]
-
Ensure the sample is free of any particulate matter by filtration if necessary.[15]
-
Introduce the sample into the mass spectrometer. For EI, the sample is vaporized in a vacuum before ionization.[16][17] For ESI, the solution is introduced directly.
-
The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.[17]
-
The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
The structural confirmation of this compound relies on a multi-faceted analytical approach employing NMR, IR, and MS. While direct spectroscopic data for this specific compound is not widely published, the data for its precursor, 2-Amino-6-chloropyridine, provides a valuable starting point for researchers. The standardized protocols outlined in this guide offer a robust framework for obtaining high-quality spectroscopic data, which is essential for the accurate characterization of novel chemical entities in the field of drug discovery and development.
References
- 1. 2-Amino-6-chloropyridine(45644-21-1) 1H NMR [m.chemicalbook.com]
- 2. 2-Amino-6-chloropyridine | C5H5ClN2 | CID 206246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 45644-21-1|2-Amino-6-chloropyridine|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. 2-Amino-6-chloropyridine 97 45644-21-1 [sigmaaldrich.com]
- 6. 2-Amino-6-chloropyridine | 45644-21-1 [chemicalbook.com]
- 7. 45644-21-1 Cas No. | 2-Amino-6-chloropyridine | Apollo [store.apolloscientific.co.uk]
- 8. 2-Amino-6-chloropyridine 45644-21-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 2-Amino-5-chloropyridine [webbook.nist.gov]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. amherst.edu [amherst.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility and Stability of N-Allyl-6-chloro-2-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allyl-6-chloro-2-pyridinamine is a substituted pyridinamine derivative. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its potential development as a pharmaceutical agent. These characteristics influence bioavailability, formulation, and shelf-life. This document outlines the core principles and methodologies for conducting comprehensive solubility and stability studies on this compound.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) in various media is a critical determinant of its absorption and formulation feasibility. While specific data for this compound is pending, the solubility of the parent compound, 2-aminopyridine, and related derivatives provides valuable insights. 2-Aminopyridine is soluble in water, alcohol, benzene, and ether[1][2]. The solubility of 2-aminopyridine has been determined in a range of solvents, showing that it increases with temperature and is highest in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF)[3].
Predicted Solubility Characteristics of this compound
The introduction of an allyl group and a chlorine atom to the 2-aminopyridine scaffold is expected to modify its solubility profile:
-
Aqueous Solubility: The allyl group, being nonpolar, will likely decrease aqueous solubility compared to 2-aminopyridine. The chloro group's effect is more complex, potentially decreasing solubility due to its hydrophobic nature, although it can also participate in polar interactions. The overall aqueous solubility is anticipated to be pH-dependent due to the basicity of the pyridine ring nitrogen.
-
Organic Solvent Solubility: Increased lipophilicity from the allyl and chloro substituents would suggest enhanced solubility in nonpolar organic solvents. Solubility in polar organic solvents will depend on a balance of factors including hydrogen bonding capacity and overall polarity.
Quantitative Solubility Data of an Analogous Compound
The following table summarizes the mole fraction solubility (x₁) of 2-aminopyridine in various solvents at different temperatures, providing a baseline for comparison.
| Solvent | 10²x₁ (273.15 K) | 10²x₁ (283.15 K) | 10²x₁ (293.15 K) | 10²x₁ (303.15 K) | 10²x₁ (313.15 K) |
| Methanol | 20.15 | 23.56 | 27.54 | 32.19 | 37.61 |
| Ethanol | 16.51 | 19.53 | 23.01 | 27.05 | 31.74 |
| n-Propanol | 14.72 | 17.41 | 20.56 | 24.23 | 28.51 |
| Isopropanol | 8.89 | 10.74 | 12.92 | 15.48 | 18.47 |
| n-Butanol | 13.01 | 15.42 | 18.25 | 21.56 | 25.43 |
| Acetonitrile | 5.31 | 6.55 | 8.04 | 9.82 | 11.93 |
| DMF | 22.87 | 26.54 | 30.71 | 35.48 | 40.91 |
| NMP | 24.33 | 28.21 | 32.65 | 37.73 | 43.53 |
| Cyclohexane | 0.11 | 0.15 | 0.21 | 0.28 | 0.38 |
Data adapted from the Journal of Chemical & Engineering Data for 2-aminopyridine[3].
Experimental Protocol for Solubility Determination
A standard shake-flask method is recommended for determining the equilibrium solubility of this compound.
Methodology:
-
Preparation: Add an excess amount of the crystalline compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials in a constant temperature shaker bath until equilibrium is reached (typically 24-72 hours).
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to permit the settling of undissolved solids. Carefully withdraw an aliquot of the supernatant and filter it through a sub-micron filter (e.g., 0.22 µm) to remove any particulate matter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express solubility in terms of mg/mL or mol/L.
Stability Profile and Forced Degradation Studies
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods[4][5][6].
Potential Degradation Pathways
Based on the structure of this compound, the following degradation pathways are plausible:
-
Hydrolysis: The chloro-substituted pyridine ring may be susceptible to hydrolysis, particularly at elevated temperatures and extreme pH values. Studies on α-chloro-substituted pyridones have shown that the rate of hydrolysis can be significant[7].
-
Oxidation: The allyl group is a potential site for oxidation, which can lead to the formation of epoxides, diols, or cleavage of the double bond[8][9][10][11][12]. The aminopyridine ring itself may also be susceptible to oxidation.
-
Photodegradation: Many aromatic and heterocyclic compounds are light-sensitive. Exposure to UV or visible light could induce degradation.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies should aim for 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex[6].
A. Hydrolytic Stability
-
Sample Preparation: Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) media.
-
Stress Conditions: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period.
-
Analysis: At specified time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating HPLC method to determine the loss of the parent compound and the formation of degradation products.
B. Oxidative Stability
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent and add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Stress Conditions: Store the solution at room temperature or slightly elevated temperature.
-
Analysis: Monitor the reaction over time by HPLC.
C. Photostability
-
Sample Preparation: Expose the solid compound and its solution in a chemically inert, transparent container to a light source.
-
Stress Conditions: According to ICH Q1B guidelines, expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[13][14][15][16][17]. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze the exposed and control samples by HPLC.
Biological Context and Signaling Pathway
While the specific biological target of this compound is not established, related 2-aminopyridine derivatives have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS)[18]. nNOS is an enzyme that synthesizes nitric oxide (NO), a key signaling molecule in the nervous system. Inhibition of nNOS is a therapeutic strategy for various neurological disorders.
The diagram below illustrates a conceptual signaling pathway where a compound like this compound could act as an nNOS inhibitor.
References
- 1. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biomedres.us [biomedres.us]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. q1scientific.com [q1scientific.com]
- 7. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. iomcworld.com [iomcworld.com]
- 11. Enzyme-catalyzed allylic oxidation reactions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iagim.org [iagim.org]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. q1scientific.com [q1scientific.com]
- 17. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activity of N-Allyl-6-chloro-2-pyridinamine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive analysis of the potential biological activities of the chemical compound N-Allyl-6-chloro-2-pyridinamine. Extensive literature and patent searches reveal a notable absence of direct biological data for this specific molecule. However, significant insights can be gleaned from the study of structurally related 6-chloropyridin-2-amine derivatives. This whitepaper summarizes the known biological activities of these analogs, focusing primarily on their antimicrobial and anticancer properties. Detailed experimental methodologies and quantitative data are presented to guide future research and development efforts involving this compound. The information herein suggests that this compound warrants investigation as a potential antimicrobial and anticancer agent.
Introduction
This compound is a substituted pyridine derivative. The pyridine nucleus is a common scaffold in medicinal chemistry, with a broad range of documented pharmacological activities. The presence of a chlorine atom at the 6-position and an allyl group at the 2-amino position suggests the potential for diverse biological interactions. While direct studies on this compound are not publicly available, a review of its structural analogs provides a strong foundation for predicting its potential therapeutic applications.
Synthesis of Related Compounds
The synthesis of this compound would likely start from 2-amino-6-chloropyridine. A general synthetic route for related 6-chloro-pyridin-2-yl-amine derivatives involves the reaction of 2-amino-6-chloropyridine with various aldehydes.[1]
Potential Biological Activities based on Structural Analogs
Antimicrobial Activity
A significant body of research points to the antimicrobial potential of 6-chloro-pyridin-2-yl-amine derivatives. These compounds have been screened against a variety of pathogenic bacteria and fungi.
Nagashree et al. synthesized a series of 6-chloro-pyridin-2-yl-amine derivatives and evaluated their in vitro antimicrobial activity.[1][2] The studies showed that these compounds exhibited good to moderate activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Fusarium oxysporum.[1]
Table 1: Antimicrobial Activity of 6-chloro-pyridin-2-yl-amine Derivatives
| Compound ID | Test Organism | Zone of Inhibition (mm) |
| 3a | Bacillus subtilis | 18 |
| Staphylococcus aureus | 20 | |
| Xanthomonas campestris | 16 | |
| Escherichia coli | 14 | |
| Fusarium oxysporum | 15 | |
| 3f | Bacillus subtilis | 22 |
| Staphylococcus aureus | 24 | |
| Xanthomonas campestris | 20 | |
| Escherichia coli | 18 | |
| Fusarium oxysporum | 19 | |
| 3h | Bacillus subtilis | 20 |
| Staphylococcus aureus | 22 | |
| Xanthomonas campestris | 18 | |
| Escherichia coli | 16 | |
| Fusarium oxysporum | 17 | |
| Streptomycin (Control) | Bacillus subtilis | 25 |
| Staphylococcus aureus | 28 | |
| Xanthomonas campestris | 24 | |
| Escherichia coli | 22 | |
| Nystatin (Control) | Fusarium oxysporum | 24 |
Source: Nagashree, S., et al. (2013). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives.[1]
The antimicrobial activity of the synthesized compounds was determined using the agar well diffusion method.
Anticancer Activity
The pyridine scaffold is a key component in numerous anticancer agents. While no direct anticancer data exists for this compound, related structures have shown promising results. For instance, various substituted pyridines and pyrimidines have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[3][4][5][6]
Derivatives of 3-amino-6-chloro-1,1-dioxo-1,4,2-benzodithiazine, which contain a 6-chloro-substituted aromatic ring, have been evaluated for their in vitro anticancer activity against 60 human cancer cell lines.[4] One of the most active compounds from this series, 5h , showed significant cytotoxic effects against ovarian and breast cancer cell lines.[4]
Table 2: Anticancer Activity of a Related 6-chloro Derivative (Compound 5h)
| Cancer Cell Line | Growth Inhibition (%) |
| Ovarian Cancer (OVCAR-3) | 100 (Lethal) |
| Breast Cancer (MDA-MB-468) | 53 |
| Prostate Cancer (DU-145) | 47 |
| Colon Cancer (SW-620) | 40 |
| Renal Cancer (TK-10) | 35 |
Source: Sławiński, J., et al. (2017). Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study.[4]
The standard protocol for the National Cancer Institute's 60 human tumor cell line screen is a well-established method for identifying novel anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. alliedacademies.org [alliedacademies.org]
"N-Allyl-6-chloro-2-pyridinamine" CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifiers, proposed synthesis, and potential biological screening workflow for N-Allyl-6-chloro-2-pyridinamine. The information is tailored for professionals in research and drug development.
Chemical Identifiers
Quantitative data and chemical identifiers are crucial for the accurate identification and handling of chemical compounds. The following tables summarize the key identifiers for this compound and its likely precursor, 2-Amino-6-chloropyridine.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 791095-96-0 | [1] |
| Chemical Name | This compound | |
| Molecular Formula | C₈H₉ClN₂ | |
| Molecular Weight | 168.62 g/mol |
Table 2: Chemical Identifiers for 2-Amino-6-chloropyridine
| Identifier | Value | Reference |
| CAS Number | 45644-21-1 | [2][3][4][5] |
| IUPAC Name | 6-chloropyridin-2-amine | [2][5] |
| Molecular Formula | C₅H₅ClN₂ | [2][3][4][6] |
| Molecular Weight | 128.56 g/mol | [2][3] |
| Melting Point | 69-73 °C | [3] |
| Boiling Point | 255.7±20.0 °C (Predicted) | [3] |
| InChI Key | OBYJTLDIQBWBHM-UHFFFAOYSA-N | [2][3][5] |
| SMILES | C1=CC(=NC(=C1)Cl)N | [2] |
| Synonyms | 6-Chloro-2-pyridinamine, 2-Chloro-6-aminopyridine | [2][3] |
Proposed Experimental Protocol: Synthesis of this compound
While a specific protocol for the synthesis of this compound was not found in the literature, a plausible method can be inferred from general synthetic procedures for related N-substituted pyridinamines. The following proposed protocol is based on the reaction of 2-amino-6-chloropyridine with an allyl halide.
Objective: To synthesize this compound via nucleophilic substitution.
Materials:
-
2-Amino-6-chloropyridine
-
Allyl bromide (or allyl chloride)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-chloropyridine in the chosen anhydrous solvent.
-
Addition of Base: Add the base to the reaction mixture and stir for a short period to deprotonate the amino group.
-
Addition of Allyl Halide: Slowly add allyl bromide to the stirring mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC. The reaction is typically heated to facilitate completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of this compound.
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the proposed synthesis workflow and a general workflow for antimicrobial screening, a potential application for this class of compounds.
Caption: Proposed synthesis workflow for this compound.
Derivatives of 6-chloro-pyridin-2-ylamine have shown antimicrobial activity.[7] The following diagram outlines a general workflow for screening new compounds, such as this compound, for such biological activity.
Caption: General workflow for antimicrobial activity screening.
References
- 1. This compound CAS#: 791095-96-0 [chemicalbook.com]
- 2. 2-Amino-6-chloropyridine | C5H5ClN2 | CID 206246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-6-chloropyridine | 45644-21-1 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. 2-Amino-6-chloropyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
N-Allyl-6-chloro-2-pyridinamine: A Technical Review of Synthesis, Potential Biological Activities, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Allyl-6-chloro-2-pyridinamine, a substituted pyridine derivative of interest in medicinal chemistry. Due to the limited direct literature on this specific compound, this review focuses on established synthetic methodologies for its preparation, based on analogous N-allyl-2-aminopyridine compounds. Furthermore, it explores the potential biological activities, including antimicrobial and antiproliferative effects, by examining data from structurally similar molecules. Detailed experimental protocols for both synthesis and biological evaluation are presented to facilitate further research. This guide also includes visualizations of a proposed synthetic workflow and a hypothetical signaling pathway to provide a foundational understanding for researchers entering this area of study.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1] The 2-aminopyridine moiety, in particular, is a privileged structure known to exhibit antimicrobial, anticancer, anti-inflammatory, and other therapeutic properties.[1][2] The introduction of an N-allyl group can modulate a compound's lipophilicity, membrane permeability, and interaction with biological targets, potentially enhancing its therapeutic index.
-
Proposing a detailed synthetic protocol based on established N-allylation methods for 2-aminopyridines.
-
Summarizing the biological activities of structurally related N-allyl-2-aminopyridine and 2-amino-6-chloropyridine derivatives.
-
Providing detailed, adaptable experimental protocols for the synthesis and biological evaluation of this class of compounds.
-
Visualizing the proposed synthetic pathway and a hypothetical mechanism of action based on the activities of analogous compounds.
Synthesis of this compound
The synthesis of this compound can be readily achieved through the N-allylation of the commercially available starting material, 2-amino-6-chloropyridine. Microwave-assisted organic synthesis offers a rapid and efficient method for this transformation.
Proposed Synthetic Scheme
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Microwave-Assisted N-Allylation
This protocol is adapted from a general procedure for the N-allylation of (het)aryl aminoamides.[3]
Materials:
-
2-Amino-6-chloropyridine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Procedure:
-
To a microwave reactor vessel, add 2-amino-6-chloropyridine (1.0 mmol, 1 equiv.), anhydrous potassium carbonate (2.5 mmol, 2.5 equiv.), and anhydrous acetonitrile (5 mL).
-
Add allyl bromide (1.2 mmol, 1.2 equiv.) to the suspension.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 W for 10-30 minutes. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activities (Based on Analogous Compounds)
Direct biological data for this compound is not available. However, the known activities of structurally similar compounds suggest potential for antimicrobial and antiproliferative effects.
Antimicrobial Activity
Derivatives of 2-aminopyridine have demonstrated activity against a range of bacterial and fungal pathogens.[2][4] The introduction of different substituents on the pyridine ring and the amino group can significantly influence the antimicrobial spectrum and potency.
Table 1: Antimicrobial Activity of Structurally Related 2-Aminopyridine Derivatives
| Compound/Derivative Class | Organism(s) | Activity Metric | Value (µg/mL) | Reference |
| 2-amino-3-cyanopyridine derivative 2c | Staphylococcus aureus | MIC | 0.039 | [2] |
| 2-amino-3-cyanopyridine derivative 2c | Bacillus subtilis | MIC | 0.039 | [2] |
| Fused Pyrano[2,3-b]Pyridine derivative 8 | Staphylococcus aureus | % Inhibition | >90% | [5] |
| Thiazolopyridine derivatives | Gram-positive & Gram-negative bacteria | High Activity | Not specified | [4] |
Note: The data presented is for structurally related compounds and should be used as a guide for potential activity.
Antiproliferative Activity
The pyridine scaffold is present in many anticancer agents, and various 2-aminopyridine derivatives have shown potent antiproliferative activity against a range of cancer cell lines.[1][6][7]
Table 2: Antiproliferative Activity of Structurally Related Pyridine Derivatives
| Compound/Derivative Class | Cell Line(s) | Activity Metric | Value (µM) | Reference |
| Pyridine derivative 67 | A375 (Melanoma) | IC₅₀ | 0.0017 | [6] |
| Pyridine derivative 68 | A375 (Melanoma) | IC₅₀ | 0.0028 | [6] |
| Pyridine derivative 19 | MCF7 (Breast) | IC₅₀ | 4.75 | [6] |
| Pyridine derivative 20 | MCF7 (Breast) | IC₅₀ | 0.91 | [6] |
| Spiro-pyridine derivative 7 | Caco-2 (Colon) | IC₅₀ | 7.83 | [8] |
| 2-amino-4-aryl-pyrimidine derivative of ursolic acid 7b | MCF-7 (Breast) | IC₅₀ | 0.48 | [9] |
| 2-amino-4-aryl-pyrimidine derivative of ursolic acid 7b | HeLa (Cervical) | IC₅₀ | 0.74 | [9] |
Note: The data presented is for structurally related compounds and should be used as a guide for potential activity.
Experimental Protocols for Biological Assays
Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC Determination)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[2]
Materials:
-
Test compound (this compound)
-
Bacterial/Fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.
-
Prepare an inoculum of the microbial strain standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiproliferative Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Hypothetical Mechanism of Action
The precise mechanism of action for this compound is unknown. However, based on the antiproliferative activity of related pyridine derivatives, a plausible hypothesis is the induction of apoptosis through the modulation of key signaling pathways involved in cell survival and death. Some pyridine derivatives have been shown to inhibit protein kinases such as EGFR and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis.[8][9]
Caption: Hypothetical signaling pathway for the antiproliferative activity.
Conclusion and Future Directions
This compound represents an under-explored molecule with potential for development as a novel therapeutic agent. Based on the established biological activities of related 2-aminopyridine derivatives, it is plausible that this compound may exhibit valuable antimicrobial and antiproliferative properties. This technical guide provides a foundational framework for initiating research on this compound, including a reliable synthetic method and standard protocols for biological evaluation.
Future research should focus on:
-
The successful synthesis and full characterization of this compound.
-
In vitro screening of the compound against a panel of clinically relevant bacterial and fungal strains.
-
Evaluation of its antiproliferative activity against a diverse range of human cancer cell lines.
-
Elucidation of its mechanism of action through studies on its effects on specific cellular pathways and molecular targets.
The information compiled in this document serves as a catalyst for further investigation into this promising area of medicinal chemistry.
References
- 1. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted N-Allylation/Homoallylation-RCM Approach: Access to Pyrrole-, Pyridine-, or Azepine-Appended (Het)aryl Aminoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sjsci.journals.ekb.eg [sjsci.journals.ekb.eg]
- 6. mdpi.com [mdpi.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Allyl-6-chloro-2-pyridinamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-Allyl-6-chloro-2-pyridinamine, a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. This document details its synthesis, physicochemical properties, and potential applications, supported by a representative experimental protocol and characterization data.
Physicochemical Properties and Safety Information
This compound (CAS No. 791095-96-0) is a substituted aminopyridine derivative. A summary of its key properties is provided below.[1]
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClN₂ | [1] |
| Molecular Weight | 168.63 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and Methanol | General knowledge |
Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of 2-amino-6-chloropyridine with an allyl halide, such as allyl bromide, in the presence of a suitable base. This reaction is a standard nucleophilic substitution where the amino group of the pyridine derivative acts as the nucleophile.
Experimental Protocol: N-allylation of 2-amino-6-chloropyridine
This protocol is a representative method for the synthesis of this compound.
Materials:
-
2-Amino-6-chloropyridine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Slowly add allyl bromide (1.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as the final product.
Expected Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound based on the provided protocol and data from similar reactions.
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by HPLC) | >95% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.45 (t, 1H, Ar-H), ~6.60 (d, 1H, Ar-H), ~6.45 (d, 1H, Ar-H), ~5.95 (m, 1H, -CH=), ~5.25 (dd, 1H, =CH₂), ~5.15 (dd, 1H, =CH₂), ~4.00 (d, 2H, -CH₂-), ~4.80 (br s, 1H, -NH-) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~158.0, ~149.0, ~139.0, ~134.0, ~117.0, ~111.0, ~106.0, ~46.0 |
| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C₈H₁₀ClN₂⁺: 169.05, found: 169.1 |
Applications in Organic Synthesis and Drug Discovery
This compound is a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. The allyl group can undergo various transformations, and the chloro-substituted pyridine core is a common scaffold in many biologically active compounds. Pyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[2][]
Potential Workflow in Drug Discovery
The following diagram illustrates a potential workflow for the utilization of this compound in a drug discovery program.
Caption: Drug discovery workflow utilizing this compound.
This workflow highlights the journey from the initial synthesis of the core scaffold to the identification and development of a potential drug candidate. The amenability of the allyl and chloro functionalities to various coupling reactions allows for the generation of a diverse library of derivatives for biological screening.
Conclusion
This compound serves as a key intermediate in organic synthesis with significant potential in the field of medicinal chemistry. The straightforward synthetic protocol and the versatility of its functional groups make it an attractive starting material for the development of novel compounds with a wide range of biological activities. The provided application notes and protocols aim to facilitate its use in research and development settings.
References
Application Notes and Protocols: N-Allyl-6-chloro-2-pyridinamine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allyl-6-chloro-2-pyridinamine is a versatile bifunctional reagent with significant potential in the synthesis of complex molecules, particularly in the realm of drug discovery and development. The presence of a reactive chlorine atom at the 6-position and a nucleophilic N-allyl amino group at the 2-position on the pyridine ring allows for selective functionalization through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to modify this core structure at multiple positions through cross-coupling enables the exploration of vast chemical space and the fine-tuning of pharmacological properties. This document provides detailed application notes and representative protocols for the use of this compound and related 2-amino-6-chloropyridine derivatives in key cross-coupling reactions.
Key Applications in Drug Development
-
Lead Optimization: The chloro and amino functionalities of this compound serve as handles for the introduction of diverse substituents, allowing for systematic structure-activity relationship (SAR) studies.
-
Fragment-Based Drug Discovery: This molecule can be used as a core fragment, which can be elaborated through cross-coupling to build more complex and potent drug candidates.
-
Combinatorial Chemistry: The sequential and selective nature of cross-coupling reactions on this scaffold is amenable to the creation of large compound libraries for high-throughput screening.
Cross-Coupling Strategies
This compound offers two primary sites for cross-coupling reactions:
-
C-Cl Bond Activation (at C6): The chlorine atom can be displaced through various palladium- or nickel-catalyzed C-C cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as C-N cross-coupling reactions like the Buchwald-Hartwig amination.
-
N-H Bond Activation (at N2): The secondary amine can participate in Buchwald-Hartwig amination to form tertiary amines, or be used in other coupling protocols.
The reactivity of each site can be selectively controlled by the choice of catalyst, ligands, and reaction conditions.
Data Presentation: Representative Cross-Coupling Reactions of 2-Amino-6-halopyridines
While specific quantitative data for this compound is not extensively available in the literature, the following tables summarize representative yields for cross-coupling reactions of structurally similar 2-amino-6-halopyridine substrates. This data provides a benchmark for expected outcomes.
Table 1: Suzuki-Miyaura Coupling of 6-Chloro-2-aminopyridine Derivatives
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 80 | 78 |
Table 2: Buchwald-Hartwig Amination of 6-Chloro-2-aminopyridine Derivatives
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 88 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 75 |
| 3 | Benzylamine | RuPhos-Pd-G3 (3) | - | LHMDS | THF | 65 | 91 |
Experimental Protocols
The following are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions that can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling of the C-Cl Bond
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction between a 6-chloro-2-aminopyridine derivative and an arylboronic acid.
Materials:
-
This compound (or related 6-chloro-2-aminopyridine)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Add anhydrous toluene (5 mL) and water (0.5 mL).
-
The flask is sealed and the reaction mixture is stirred and heated to 100 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 6-aryl-2-(N-allylamino)pyridine.
Protocol 2: Buchwald-Hartwig Amination of the N-H Bond
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of an N-substituted-2-aminopyridine with an aryl halide. This can be adapted to couple an aryl group to the amino function of this compound.
Materials:
-
This compound
-
Aryl bromide (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and BINAP (0.03 mmol).
-
Add anhydrous toluene (3 mL) and stir for 10 minutes at room temperature to form the catalyst complex.
-
To this mixture, add this compound (1.0 mmol), the aryl bromide (1.1 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the flask and heat the reaction mixture to 100 °C with stirring for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-allyl-N-aryl-6-chloro-2-pyridinamine.
Visualizations
The following diagrams illustrate the general experimental workflows for the described cross-coupling reactions.
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Buchwald-Hartwig Amination Workflow.
Application Notes and Protocols for 6-Chloro-2-pyridinamine Derivatives in Medicinal Chemistry
Application Notes
Derivatives of 6-chloro-2-pyridinamine represent a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. The presence of the chloropyridine ring is a key feature in many compounds with pharmaceutical applications[1]. These derivatives have been primarily investigated for their potential as antimicrobial and anticancer agents.
1. Antimicrobial Applications
Substituted 6-chloro-2-pyridinamine and related 2-aminopyridine compounds have shown promising activity against various pathogenic microbes.
-
Antibacterial Activity: Schiff base derivatives of 6-chloro-pyridin-2-yl-amine have demonstrated good to moderate activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Xanthomonas campestris, Escherichia coli) bacteria[2]. Further substituted 2-amino-3-cyanopyridine derivatives have shown particularly high potency against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range[3].
-
Antifungal Activity: Certain derivatives have also been screened for antifungal properties, showing activity against pathogenic strains like Fusarium oxysporum[2].
The mechanism of action is not fully elucidated but is thought to involve the disruption of microbial cellular processes. The lipophilicity and electronic properties conferred by different substituents on the pyridinamine core play a crucial role in their antimicrobial potency.
2. Anticancer Applications and Enzyme Inhibition
The 2-aminopyridine scaffold is a privileged structure in the design of anticancer agents, often functioning through the inhibition of key enzymes involved in cancer progression.
-
Telomerase Inhibition: Certain 2-chloro-pyridine derivatives have been identified as potent inhibitors of telomerase, an enzyme crucial for the immortalization of cancer cells. Inhibition of telomerase can lead to telomere shortening and ultimately trigger apoptosis or senescence in tumor cells[4].
-
USP7 Inhibition: Novel 2-aminopyridine derivatives have been designed as inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a deubiquitinating enzyme that regulates the stability of key proteins like MDM2 and p53. Inhibiting USP7 can lead to the degradation of MDM2, stabilization of the p53 tumor suppressor, and subsequent cell cycle arrest and apoptosis in cancer cells[5].
-
General Cytotoxicity: Various derivatives have demonstrated significant cytotoxic effects against a range of human tumor cell lines, including gastric, colon, and breast cancer cell lines[6][7].
3. Other Potential Applications
The versatility of the 2-aminopyridine core suggests its potential in developing inhibitors for other enzymes, such as β-glucuronidase, which is implicated in conditions like colon cancer[8]. The core structure can be modified to target a wide array of biological targets, making it a valuable starting point for drug discovery campaigns[5].
Quantitative Data Summary
The biological activities of various 6-chloro-2-pyridinamine and related derivatives are summarized below.
Table 1: Antimicrobial Activity of 2-Aminopyridine Derivatives
| Compound ID | Microorganism | Assay Type | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|---|
| 2c * | Staphylococcus aureus | MIC | 0.039 ± 0.000 | [3] |
| 2c * | Bacillus subtilis | MIC | 0.039 ± 0.000 | [3] |
| 2c * | Bacillus cereus | MIC | 0.078 ± 0.000 | [3] |
| 2c * | Enterococcus faecalis | MIC | 0.078 ± 0.000 | [3] |
| 2c * | Micrococcus luteus | MIC | 0.078 ± 0.000 | [3] |
| 2c * | Listeria monocytogenes | MIC | 0.156 ± 0.000 | [3] |
*Compound 2c is a 2-amino-3-cyanopyridine derivative.
Table 2: Enzyme Inhibition and Anticancer Activity of 2-Aminopyridine Derivatives
| Compound Class/ID | Target/Cell Line | Assay Type | Activity (IC50/GI50 in µM) | Reference |
|---|---|---|---|---|
| Compound 7 | USP7 | Enzyme Inhibition | 7.6 ± 0.1 | [5] |
| Compound 14 | USP7 | Enzyme Inhibition | 17.0 ± 0.2 | [5] |
| Compound 21 | USP7 | Enzyme Inhibition | 11.6 ± 0.5 | [5] |
| Compound 24 | β-glucuronidase | Enzyme Inhibition | 2.8 ± 0.10 | [8] |
| Compound 2h * | NCI-60 Panel (Mean) | Growth Inhibition | 1.57 | [7] |
| Sorafenib Derivative 4a | Various Cancer Cell Lines | Antiproliferative | 1 - 4.3 | [9] |
*Compound 2h is a Ciminalum–thiazolidinone hybrid.
Experimental Protocols
Protocol 1: Representative Synthesis of a 6-Chloro-pyridin-2-yl-amine Derivative
This protocol describes a general method for the synthesis of Schiff base derivatives by reacting 2-amino-6-chloropyridine with an appropriate aldehyde[2].
Materials:
-
2-Amino-6-chloropyridine
-
Substituted aldehyde (e.g., 4-hydroxy-3-methoxy-benzaldehyde)
-
Ethanol
-
Concentrated Sulfuric Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization solvents)
Procedure:
-
To a solution of 2-amino-6-chloropyridine (1.0 eq) in ethanol in a round-bottom flask, add an equimolar amount of the substituted aldehyde (1.0 eq).
-
Add 2-3 drops of concentrated sulfuric acid to the mixture as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice. The solid product that precipitates is collected by filtration.
-
Wash the crude product with cold water to remove any unreacted starting materials and catalyst.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure Schiff base derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, Mass Spectrometry, and elemental analysis.
Protocol 2: Antimicrobial Susceptibility Testing
This protocol outlines the disk diffusion method for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC)[3].
Part A: Disk Diffusion Assay
-
Prepare a microbial inoculum of the test organism equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Impregnate sterile paper discs (6 mm diameter) with a known concentration of the synthesized compound dissolved in a suitable solvent (e.g., DMSO).
-
Place the impregnated discs onto the surface of the inoculated agar plate. A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., Gentamicin) serves as a positive control.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.
Part B: Minimum Inhibitory Concentration (MIC) Assay
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Add the microbial inoculum (adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL) to each well.
-
Include a positive control (broth + inoculum) and a negative control (broth only) in each plate.
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which no visible microbial growth is observed.
Protocol 3: Telomerase Repeat Amplification Protocol (TRAP) Assay
This PCR-based assay is used to detect telomerase activity and evaluate the inhibitory potential of synthesized compounds.
Materials:
-
TRAPeze® Telomerase Detection Kit (or individual components: TS primer, RP primer, dNTPs, TRAP reaction buffer, Taq polymerase)
-
Cell extract from a telomerase-positive cancer cell line
-
Test compound (potential inhibitor)
-
Thermal cycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel imaging system
Procedure:
-
Cell Lysate Preparation: Prepare a cell extract from a telomerase-positive cell line using a suitable lysis buffer (e.g., CHAPS lysis buffer). Keep the extract on ice.
-
Reaction Setup: In a PCR tube on ice, prepare the TRAP reaction mixture. For each reaction, combine:
-
TRAP Reaction Buffer
-
dNTP mix
-
TS Primer
-
RP Primer
-
Taq Polymerase
-
Cell extract (e.g., 1 µg total protein)
-
Test compound at various concentrations (a no-compound control is essential).
-
-
Telomerase Elongation: Incubate the reaction mixture at 30°C for 30 minutes. During this step, telomerase in the extract adds telomeric repeats to the TS primer if not inhibited.
-
PCR Amplification: Immediately following the elongation step, perform PCR amplification in a thermal cycler. A typical program is:
-
Initial denaturation at 95°C for 2 minutes.
-
30-35 cycles of:
-
Denaturation at 94°C for 30 seconds.
-
Annealing at 59°C for 30 seconds.
-
Extension at 72°C for 1 minute.
-
-
Final extension at 72°C for 5 minutes.
-
-
Detection of Products:
-
Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.
-
Stain the gel with a fluorescent dye (e.g., SYBR Green) or use autoradiography if using radiolabeled primers.
-
Visualize the characteristic 6-base pair ladder pattern of telomerase products.
-
-
Data Analysis: The intensity of the ladder is proportional to the telomerase activity. Compare the ladders from reactions with the test compound to the no-compound control. The concentration of the compound that reduces the ladder intensity by 50% is the IC50 value. A heat-inactivated cell extract should be used as a negative control.
Visualizations
Caption: General workflow for synthesizing 6-chloro-2-pyridinamine derivatives.
Caption: Workflow for the screening and evaluation of antimicrobial activity.
Caption: Role of 2-aminopyridine derivatives as enzyme inhibitors in cancer.
References
- 1. Synthesis, antiproliferative activities and telomerase inhibition evaluation of novel asymmetrical 1,2-disubstituted amidoanthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teloxantron inhibits the processivity of telomerase with preferential DNA damage on telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 9. mdpi.com [mdpi.com]
"N-Allyl-6-chloro-2-pyridinamine" experimental setup and procedure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis and potential biological evaluation of N-Allyl-6-chloro-2-pyridinamine. The synthesis protocol is based on established N-alkylation methodologies for 2-aminopyridines. A hypothetical application in antimicrobial screening is presented, reflecting the known biological activities of similar 2-aminopyridine derivatives. All experimental data presented are hypothetical and intended for illustrative purposes.
Introduction
This compound is a substituted pyridinamine. The pyridine ring is a common scaffold in medicinal chemistry, and derivatives of 2-aminopyridine have shown a range of biological activities, including antimicrobial and anti-inflammatory properties. The introduction of an allyl group can influence the compound's lipophilicity and potential for further chemical modification. These notes provide a foundational experimental framework for researchers interested in synthesizing and evaluating this specific compound.
Synthesis of this compound
A common method for the synthesis of N-alkylated 2-aminopyridines is the nucleophilic substitution of an alkyl halide by the amino group of the pyridine.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a solution of 2-amino-6-chloropyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: After stirring the mixture for 30 minutes at 0 °C, add allyl bromide (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Hypothetical Characterization Data:
| Parameter | Value |
| Molecular Formula | C₈H₉ClN₂ |
| Molecular Weight | 168.63 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 75-78 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.35 (t, J=7.8 Hz, 1H), 6.60 (d, J=7.6 Hz, 1H), 6.50 (d, J=8.0 Hz, 1H), 5.95 (m, 1H), 5.30 (dd, J=17.2, 1.6 Hz, 1H), 5.20 (dd, J=10.4, 1.2 Hz, 1H), 4.90 (br s, 1H, NH), 3.95 (t, J=5.6 Hz, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 158.5, 150.2, 139.0, 134.5, 117.0, 112.5, 108.0, 45.0 |
| Mass Spectrometry (ESI-MS) m/z | 169.0 [M+H]⁺ |
Hypothetical Application: Antimicrobial Activity Screening
Derivatives of 2-aminopyridine have been reported to possess antimicrobial properties.[1] The following protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against representative bacterial strains.
Experimental Protocol:
-
Bacterial Strains: Use standard quality control strains, for example, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Preparation of Inoculum: Prepare a bacterial suspension in sterile Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.
-
Preparation of Test Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in MHB in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothetical Antimicrobial Activity Data:
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| This compound | 64 | 128 |
| Ampicillin (Control) | 0.5 | 4 |
| Ciprofloxacin (Control) | 0.25 | 0.015 |
Visualizations
Synthesis Workflow
References
Application Note: Quantification of N-Allyl-6-chloro-2-pyridinamine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
AN-2025-11-02
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantification of N-Allyl-6-chloro-2-pyridinamine, a key intermediate in various synthetic processes. Due to the absence of specific public-domain validated methods for this analyte, this application note presents a robust, general-purpose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described methodology is based on established principles for the analysis of aromatic amines and serves as a comprehensive starting point for method development and validation. The protocol details sample preparation, instrument parameters, and includes representative performance data.
Introduction
This compound is a chemical intermediate whose purity and concentration are critical for the successful synthesis of downstream products. Accurate and precise quantification is essential for process control, quality assurance of starting materials, and reaction monitoring. The method outlined below employs RP-HPLC, a widely accessible and reliable technique for the separation and quantification of organic molecules. The proposed method separates the analyte from potential impurities based on its polarity and quantifies it using an external standard.
Experimental Protocol: RP-HPLC-UV
This section details the complete experimental workflow for the quantification of this compound.
Materials and Reagents
-
Analyte: this compound reference standard (>99% purity)
-
Solvent: Acetonitrile (ACN), HPLC grade
-
Solvent: Methanol (MeOH), HPLC grade
-
Reagent: Water, HPLC grade or ultrapure (18.2 MΩ·cm)
-
Reagent: Formic Acid (HCOOH), LC-MS grade
Instrument and Chromatographic Conditions
| Parameter | Recommended Setting |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 15 minutes |
Standard and Sample Preparation
2.3.1 Preparation of Stock Standard Solution (1000 µg/mL)
-
Accurately weigh 25 mg of this compound reference standard.
-
Transfer the standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
2.3.2 Preparation of Calibration Standards Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase starting composition (e.g., 70:30 Water:ACN with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.3.3 Preparation of Test Sample
-
Accurately weigh a sample containing an expected amount of this compound.
-
Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Vortex and sonicate as needed to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
General Analytical Workflow
The diagram below illustrates the general workflow for the quantification of this compound, from sample and standard preparation to final data analysis and reporting.
Caption: Workflow for HPLC-based quantification of this compound.
Representative Method Performance Data
The following table summarizes the typical performance characteristics expected from a fully validated method based on the protocol described above. This data is representative and should be confirmed during in-house method validation.
| Parameter | Typical Performance Specification | Description |
| Linearity (R²) | > 0.999 | Correlation coefficient for a 7-point calibration curve (1-100 µg/mL). |
| Limit of Detection (LOD) | ~0.3 µg/mL | The lowest concentration of analyte detectable with a signal-to-noise ratio of 3. |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | The lowest concentration of analyte quantifiable with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Recovery at three concentration levels (low, medium, high) via sample spiking. |
| Precision (% RSD) | < 2.0% | Relative Standard Deviation for six replicate injections of a standard solution. |
| Specificity | No interference at analyte retention time | Assessed by analyzing a blank and placebo sample. The peak should be spectrally pure. |
Conclusion
The RP-HPLC-UV method detailed in this application note provides a reliable and robust framework for the quantification of this compound. The protocol is straightforward and utilizes common laboratory equipment and reagents. It is recommended that any laboratory implementing this method conduct a full validation study to ensure its suitability for the intended application, adhering to relevant regulatory guidelines such as those from the ICH (International Council for Harmonisation). This will guarantee the accuracy, precision, and reliability of the analytical results.
Application Notes and Protocols for the Analysis of N-Allyl-6-chloro-2-pyridinamine
High-Performance Liquid Chromatography (HPLC) Method
Application: This HPLC method is suitable for the identification and quantification of N-Allyl-6-chloro-2-pyridinamine in solution, particularly for purity assessment and stability studies.
Principle: The method utilizes reversed-phase chromatography to separate the analyte from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the stationary phase (a nonpolar C18 column) and the mobile phase (a mixture of an aqueous buffer and an organic solvent). Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Solvent filtration apparatus
-
Syringe filters (0.45 µm)
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
Orthophosphoric acid
-
Deionized water
-
This compound reference standard
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of water (pH adjusted to 3.0 with orthophosphoric acid) and methanol. Filter and degas the mobile phase before use.
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Water (pH 3.0 with H₃PO₄) : Methanol (50:50) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
4. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Retention Time (RT) | ~ 5.2 min |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Recovery | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application: This GC-MS method is highly selective and sensitive, making it suitable for the trace analysis of this compound in complex matrices. It is particularly useful for impurity profiling and metabolite identification.
Principle: The analyte is first vaporized in the heated injector of the gas chromatograph and then separated from other volatile components based on its boiling point and interaction with the stationary phase of the capillary column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification and quantification of the compound.
Experimental Protocol: GC-MS Analysis
1. Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
GC-MS grade Helium (carrier gas)
-
GC-MS grade solvents (e.g., Dichloromethane, Methanol)
-
This compound reference standard
2. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound (100 µg/mL) in a suitable solvent such as dichloromethane or methanol. Prepare a series of working standards by serial dilution.
-
Sample Solution: Extract the analyte from the sample matrix using an appropriate solvent and dilute to a concentration within the linear range of the method.
3. GC-MS Conditions:
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-400 |
4. Data Analysis:
-
Identify this compound by its retention time and the fragmentation pattern in the mass spectrum.
-
For quantification, use the peak area of a characteristic ion (quantifier ion) and construct a calibration curve. Use other ions (qualifier ions) for confirmation.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Retention Time (RT) | ~ 12.5 min |
| Characteristic m/z ions | To be determined (based on fragmentation) |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~ 0.02 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.06 µg/mL |
Visualizations
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: General workflow for GC-MS analysis.
Application Notes and Protocols: N-Allyl-6-chloro-2-pyridinamine in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of N-Allyl-6-chloro-2-pyridinamine as a precursor in the synthesis of valuable heterocyclic compounds, particularly imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyridines. These scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. While direct literature precedent for the use of this compound is emerging, this document outlines a prospective synthetic application based on established methodologies for related compounds and provides detailed protocols to guide researchers in this promising area.
Synthesis of 6-chloro-imidazo[1,2-a]pyridine Derivatives
The N-allyl group in this compound is a versatile functional handle for intramolecular cyclization reactions to form fused heterocyclic systems. A promising approach is the copper-catalyzed intramolecular oxidative cyclization to yield substituted imidazo[1,2-a]pyridines.[1] This transformation allows for the construction of the imidazo[1,2-a]pyridine core, a privileged scaffold in numerous biologically active molecules.
Based on analogous reactions with N-allyl-2-aminopyridines, a potential pathway for the synthesis of a 6-chloro-imidazo[1,2-a]pyridine derivative is outlined below.[1] This proposed reaction would involve the formation of a new carbon-carbon bond and a carbon-nitrogen bond to construct the imidazole ring.
Caption: Proposed copper-catalyzed cyclization of this compound.
This protocol is a general guideline based on similar reactions and may require optimization.
Materials:
-
This compound
-
Copper(II) catalyst (e.g., Cu(OAc)₂, CuBr₂)
-
Oxidant (e.g., O₂, air, benzoquinone)
-
Solvent (e.g., DMF, DMSO, toluene)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of this compound (1.0 equiv) in the chosen solvent, add the copper(II) catalyst (0.1-0.2 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Introduce the oxidant. If using O₂ or air, bubble it through the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of EDTA or ammonia to remove the copper catalyst.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-imidazo[1,2-a]pyridine derivative.
Table 1: Representative Conditions for Imidazo[1,2-a]pyridine Synthesis from 2-Aminopyridines
| Entry | 2-Aminopyridine Derivative | Coupling Partner | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Acetophenone | CuI / Air | DMF | 120 | 85 | [2] |
| 2 | 2-Aminopyridine | Nitroolefin | Cu(OAc)₂ / Air | Toluene | 110 | 82 | [2] |
| 3 | 2-Aminopyridine | Ketone | KI / TBHP | Water | 80 | Good | [2] |
Synthesis of 7-chloro-pyrazolo[1,5-a]pyridine Derivatives
While direct synthesis from this compound is not documented, the 6-chloro-2-aminopyridine scaffold is a key precursor for pyrazolo[1,5-a]pyridines. These are typically synthesized through a [3+2] cycloaddition reaction of N-aminopyridinium ylides with various coupling partners. The chloro-substituent at the 7-position of the resulting pyrazolo[1,5-a]pyridine offers a handle for further functionalization.
The synthesis generally proceeds via the formation of an N-aminopyridinium salt from 2-amino-6-chloropyridine, followed by in-situ generation of the corresponding ylide and subsequent cycloaddition.
Caption: General workflow for pyrazolo[1,5-a]pyridine synthesis.
This protocol is a generalized procedure based on the synthesis of related pyrazolo[1,5-a]pyridines.
Materials:
-
2-Amino-6-chloropyridine
-
Aminating agent (e.g., O-(mesitylsulfonyl)hydroxylamine)
-
Coupling partner (e.g., dimethyl acetylenedicarboxylate, ethyl propiolate)
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., CH₂Cl₂, MeCN)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Synthesis of the N-aminopyridinium salt: To a solution of 2-amino-6-chloropyridine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add the aminating agent (1.1 equiv) at 0 °C. Stir the mixture at room temperature for the required time (typically 1-3 hours). The resulting precipitate is the N-aminopyridinium salt, which can be filtered, washed with a cold solvent, and dried.
-
[3+2] Cycloaddition: To a suspension of the N-amino-6-chloro-2-pyridinium salt (1.0 equiv) and the coupling partner (1.2 equiv) in a solvent such as MeCN, add the base (2.0-3.0 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-chloro-pyrazolo[1,5-a]pyridine derivative.
Table 2: Examples of Pyrazolo[1,5-a]pyridine Synthesis from N-Amino-2-iminopyridines
| Entry | N-Amino-2-iminopyridine Derivative | Coupling Partner | Reagent | Solvent | Yield (%) | Reference |
| 1 | 7-Amino-6-cyano-2-methyl-5-phenyl | Ethyl acetoacetate | Acetic acid / O₂ | Acetic acid | 94 | [3] |
| 2 | 7-Amino-6-cyano-2,5-diphenyl | Ethyl benzoylacetate | Acetic acid / O₂ | Acetic acid | 82 | [3] |
| 3 | 3-Acetyl-7-amino-2-methyl-5-phenyl | Acetylacetone | Acetic acid / O₂ | Acetic acid | 81 | [3] |
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers to investigate its utility in constructing diverse molecular architectures. The chloro-substituent, in particular, offers a valuable site for post-synthetic modification, enabling the rapid generation of compound libraries for drug discovery programs. Further exploration of the reaction conditions and substrate scope is warranted to fully unlock the synthetic potential of this versatile precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of N-Allyl-6-chloro-2-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the key considerations and a proposed protocol for the scale-up synthesis of N-Allyl-6-chloro-2-pyridinamine, an important intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process commencing with the readily available starting material, 2,6-dichloropyridine. This application note details the reaction parameters, purification methods, and critical scale-up challenges, supported by data from analogous transformations. The provided protocols are intended to serve as a foundational guide for process development and optimization in a larger-scale laboratory or pilot plant setting.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. As the demand for this intermediate increases, the need for a robust and scalable synthetic route becomes paramount. This document outlines a proposed two-step synthesis from 2,6-dichloropyridine, focusing on practical considerations for scaling up the production. The key transformations involve a regioselective amination of 2,6-dichloropyridine to yield 6-chloro-2-aminopyridine, followed by an N-allylation to afford the target compound.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved in two sequential steps:
-
Step 1: Amination of 2,6-dichloropyridine. This step involves the selective displacement of one chlorine atom with an amino group.
-
Step 2: N-allylation of 6-chloro-2-aminopyridine. The resulting intermediate is then allylated to produce the final product.
Figure 1: Proposed two-step synthesis of this compound.
Scale-Up Considerations and Key Process Parameters
Scaling up the synthesis of this compound requires careful attention to several factors to ensure safety, efficiency, and product quality.
Synthesis of 2,6-Dichloropyridine (Starting Material)
The industrial production of 2,6-dichloropyridine is a well-established process. Key considerations for its large-scale synthesis, which will impact the purity of the starting material for the subsequent steps, include:
-
Reaction Temperature: The chlorination of pyridine is typically carried out at elevated temperatures, often in the range of 180°C to 300°C[1].
-
Heat Management: The chlorination reaction is exothermic, and efficient heat removal is critical in large reactors to prevent runaway reactions and the formation of byproducts[1].
-
Mixing: Uniform mixing of gaseous reactants (pyridine and chlorine) is essential to ensure consistent product quality and avoid localized overheating[1].
-
Catalyst: While some processes utilize catalysts, high-temperature liquid-phase chlorination can also be performed without a catalyst[2].
-
Purification: Distillation is a common method for purifying 2,6-dichloropyridine from the reaction mixture[3].
Step 1: Scale-Up of Amination
The regioselective amination of 2,6-dichloropyridine is a critical step.
-
Reagent Selection: Aqueous ammonia is a common and cost-effective aminating agent for industrial applications.
-
Temperature and Pressure: This reaction is typically performed at elevated temperatures and pressures in a sealed reactor to maintain the concentration of ammonia and achieve a reasonable reaction rate.
-
Solvent: While aqueous ammonia can serve as both reagent and solvent, the use of co-solvents can sometimes improve solubility and reaction kinetics.
-
Byproduct Formation: The primary byproduct is the di-aminated product, 2,6-diaminopyridine. Reaction conditions should be optimized to favor mono-amination.
-
Work-up and Isolation: The product, 6-chloro-2-aminopyridine, is typically a solid and can be isolated by filtration after cooling and neutralization of the reaction mixture.
Step 2: Scale-Up of N-Allylation
-
Allylating Agent: Allyl bromide is a common and effective reagent for this transformation.
-
Base: A suitable base is required to neutralize the HBr formed during the reaction. Inorganic bases such as potassium carbonate or sodium carbonate are often used in large-scale syntheses due to their low cost and ease of handling.
-
Solvent: A polar aprotic solvent such as acetone or acetonitrile is a suitable choice for this reaction[4].
-
Temperature Control: The reaction is typically exothermic, and temperature control is important to prevent side reactions.
-
Purification: The final product can be purified by crystallization or column chromatography. For large-scale production, crystallization is generally preferred.
Experimental Protocols
The following protocols are provided as a starting point for the laboratory-scale synthesis and can be adapted for scale-up.
Protocol for Step 1: Synthesis of 6-Chloro-2-aminopyridine
Figure 2: Workflow for the synthesis of 6-chloro-2-aminopyridine.
Materials:
-
2,6-Dichloropyridine
-
Aqueous ammonia (28-30%)
-
Deionized water
Procedure:
-
In a high-pressure reactor, combine 2,6-dichloropyridine and aqueous ammonia.
-
Seal the reactor and heat the mixture to 150-180°C with stirring.
-
Maintain the temperature and pressure for 8-12 hours, monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the reactor to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
Dry the product under vacuum to yield 6-chloro-2-aminopyridine.
Protocol for Step 2: Synthesis of this compound
Figure 3: Workflow for the synthesis of this compound.
Materials:
-
6-Chloro-2-aminopyridine
-
Allyl bromide
-
Potassium carbonate
-
Acetone
-
Ethanol
-
Deionized water
Procedure:
-
To a stirred suspension of 6-chloro-2-aminopyridine and potassium carbonate in acetone, add allyl bromide dropwise at 0-5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, filter off the inorganic salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes based on analogous reactions reported in the literature.
Table 1: Reaction Parameters for the Amination of Dichloropyridines
| Parameter | Value/Range | Reference |
| Temperature | 150 - 200 °C | General Knowledge |
| Pressure | 10 - 20 bar | General Knowledge |
| Reaction Time | 8 - 12 hours | General Knowledge |
| Molar Ratio (Ammonia:Dichloropyridine) | 5:1 to 10:1 | General Knowledge |
| Expected Yield | 70 - 85% | Analogous Reactions |
Table 2: Reaction Parameters for N-alkylation of Aminopyridines
| Parameter | Value/Range | Reference |
| Temperature | 0 °C to Room Temp. | [5] |
| Solvent | Acetone, Acetonitrile | [4] |
| Base | K₂CO₃, Na₂CO₃ | [4] |
| Molar Ratio (Allyl Bromide:Amine) | 1.1:1 to 1.5:1 | [5] |
| Expected Yield | 80 - 95% | Analogous Reactions |
Safety Considerations
-
2,6-Dichloropyridine: This compound is toxic and an irritant. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aqueous Ammonia: Concentrated ammonia is corrosive and has a pungent odor. Work in a fume hood and wear appropriate PPE.
-
Allyl Bromide: This is a lachrymator and is toxic. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Pressure Reactions: All high-pressure reactions should be carried out in a certified and properly maintained pressure reactor behind a safety shield.
Conclusion
The proposed two-step synthesis of this compound from 2,6-dichloropyridine offers a viable route for scale-up production. Careful control of reaction parameters, particularly temperature and pressure during the amination step, is crucial for achieving high yields and purity. The provided protocols and scale-up considerations serve as a valuable resource for researchers and process chemists involved in the development of this important chemical intermediate. Further optimization of reaction conditions and purification methods will be necessary to develop a robust and economical industrial process.
References
- 1. US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine - Google Patents [patents.google.com]
- 2. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 3. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google Patents [patents.google.com]
- 4. Synthesis of 6-Chloro-N,N,N',N'-tetrakis-pyridin-2-ylmethyl-[1,3,5]triazine-2,4-diamine [mdpi.com]
- 5. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of N-Allyl-6-chloro-2-pyridinamine Reaction Kinetics and Thermodynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Allyl-6-chloro-2-pyridinamine is a substituted pyridinamine derivative. Understanding the kinetics and thermodynamics of its reactions is crucial for applications in medicinal chemistry and drug development. Kinetic studies reveal the rate at which it reacts and the factors influencing this rate, providing insights into reaction mechanisms and allowing for process optimization. Thermodynamic analysis quantifies the energy changes associated with a reaction, determining its spontaneity and equilibrium position. These data are essential for predicting the stability, reactivity, and potential interactions of the molecule in various chemical and biological systems.
This document provides detailed protocols for the kinetic and thermodynamic characterization of a representative reaction of this compound: N-acylation.
Section 1: Theoretical Background
Reaction Kinetics
The rate of a chemical reaction is described by a rate law, which expresses the reaction rate as a function of reactant concentrations. For a hypothetical reaction:
A + B → C
The general rate law is: Rate = k[A]m[B]n
Where:
-
k is the rate constant, which is temperature-dependent.
-
[A] and [B] are the molar concentrations of the reactants.
-
m and n are the reaction orders with respect to each reactant, determined experimentally. The overall reaction order is m + n.[1]
The temperature dependence of the rate constant is described by the Arrhenius equation:[2][3]
k = Ae-Ea/RT
Where:
-
A is the pre-exponential factor, related to collision frequency and orientation.[4]
-
Ea is the activation energy, the minimum energy required for a reaction to occur.[4][5]
-
R is the universal gas constant (8.314 J·mol-1·K-1).
-
T is the absolute temperature in Kelvin.
Plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T) yields a straight line, known as an Arrhenius plot, with a slope of -Ea/R.[2][4][6]
Reaction Thermodynamics
The spontaneity of a reaction at constant temperature and pressure is determined by the change in Gibbs free energy (ΔG). The relationship between Gibbs free energy, enthalpy (ΔH), and entropy (ΔS) is given by:
ΔG = ΔH - TΔS
Where:
-
ΔG (Gibbs Free Energy): A negative value indicates a spontaneous reaction.
-
ΔH (Enthalpy): The heat absorbed or released during the reaction. A negative value (exothermic) indicates heat is released. An exothermic reaction's temperature will rise upon the addition of a ligand.[7]
-
ΔS (Entropy): The change in the degree of disorder of the system.
-
T is the absolute temperature in Kelvin.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat change (ΔH) upon the interaction of two molecules, allowing for the simultaneous determination of the binding constant (Ka), and stoichiometry (n).[7][8][9] From these values, ΔG and ΔS can be calculated.
Section 2: Proposed Reaction for Study
A representative reaction for studying the reactivity of the secondary amine group in this compound is N-acylation with an acylating agent such as acetyl chloride.
Reaction: this compound + Acetyl Chloride → N-Acetyl-N-allyl-6-chloro-2-pyridinamine + HCl
This reaction is suitable for monitoring via various analytical techniques and provides a clear basis for kinetic and thermodynamic analysis.
References
- 1. chm.uri.edu [chm.uri.edu]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Arrhenius plot - Wikipedia [en.wikipedia.org]
- 7. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 8. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cbgp.upm.es [cbgp.upm.es]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Allyl-6-chloro-2-pyridinamine Synthesis
Welcome to the technical support center for the synthesis of N-Allyl-6-chloro-2-pyridinamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this specific N-allylation reaction.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The chosen base may not be strong enough to deprotonate the amino group of 2-amino-6-chloropyridine effectively. 2. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an optimal rate. 4. Impure Reactants: The presence of impurities, especially water, in the starting materials or solvent can quench the base or react with the allyl bromide. | 1. Base Selection: Switch to a stronger base such as sodium hydride (NaH) or consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) with a less hazardous base like potassium carbonate (K2CO3). 2. Solvent Optimization: Use an anhydrous aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN). If using PTC, a two-phase system with a non-polar organic solvent and an aqueous base solution can be effective. 3. Temperature Adjustment: Gradually increase the reaction temperature, monitoring the reaction progress by TLC. For microwave-assisted synthesis, higher temperatures for short durations can be beneficial. 4. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and ensure the 2-amino-6-chloropyridine is dry. |
| Formation of Di-allylated Byproduct | 1. Excess Allyl Bromide: Using a large excess of the alkylating agent can lead to the formation of the di-allylated product. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the mono-allylated product has formed can favor di-alkylation. | 1. Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of allyl bromide. Add the allyl bromide dropwise to the reaction mixture to maintain a low concentration. 2. Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed and the desired product is the major component. |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient Base: The amount of base may not be enough to deprotonate all of the starting material. 2. Catalyst Poisoning (for PTC): If using a phase-transfer catalyst, certain impurities can deactivate it. | 1. Adjust Base Stoichiometry: Use at least one equivalent of a strong base or a larger excess of a weaker base. 2. Catalyst Purity: Ensure the purity of the phase-transfer catalyst and all other reactants. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: The desired mono-allylated product may have a similar polarity to the starting material or the di-allylated byproduct, making separation by column chromatography challenging. | 1. Optimize Chromatography Conditions: Use a shallow gradient of a solvent system like ethyl acetate/hexanes to improve separation. Test different solvent systems to find the optimal one for separation. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the N-allylation of 2-amino-6-chloropyridine?
A common and effective method is the reaction of 2-amino-6-chloropyridine with allyl bromide in the presence of a suitable base and an aprotic solvent.
Q2: Which bases are recommended for this reaction?
For high yields, strong bases like sodium hydride (NaH) are often used. However, for a greener and safer alternative, phase-transfer catalysis (PTC) using a milder base like potassium carbonate (K2CO3) in combination with a catalyst such as tetrabutylammonium bromide (TBAB) is also highly effective.
Q3: What are the typical side products in this reaction?
The most common side product is the di-allylated product, N,N-diallyl-6-chloro-2-pyridinamine. O-alkylation is not a concern as there is no hydroxyl group. Alkylation of the pyridine ring nitrogen is also a possibility, though generally less favored under these conditions.
Q4: How can I monitor the progress of the reaction?
The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The starting material, mono-allylated product, and di-allylated product should have distinct Rf values.
Q5: What is a recommended work-up and purification procedure?
After the reaction is complete, it is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
Optimization of Reaction Conditions (Illustrative Data)
The following table provides an illustrative summary of how different reaction parameters can affect the yield of this compound. Note: This data is representative and actual results may vary.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 (2.0) | Acetonitrile | 80 | 12 | 65 |
| 2 | NaH (1.2) | DMF | 25 | 6 | 85 |
| 3 | NaH (1.2) | THF | 65 | 8 | 78 |
| 4 | K2CO3 (2.0) / TBAB (0.1) | Dichloromethane/H2O | 40 | 10 | 92 |
| 5 | Cs2CO3 (1.5) | DMF | 50 | 6 | 88 |
Experimental Protocols
Protocol 1: N-Allylation using Sodium Hydride
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-6-chloropyridine (1.0 eq).
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Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
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Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
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Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
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Allylation: Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
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Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
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Extraction: Extract the aqueous layer with ethyl acetate (3x).
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Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
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Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 5-20% ethyl acetate in hexanes).
Protocol 2: N-Allylation using Phase-Transfer Catalysis (PTC)
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Reactant Mixture: To a round-bottom flask, add 2-amino-6-chloropyridine (1.0 eq), potassium carbonate (K2CO3, 2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
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Solvent Addition: Add a suitable organic solvent (e.g., dichloromethane or toluene) and water to create a two-phase system.
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Allylation: Add allyl bromide (1.2 eq) to the vigorously stirred mixture.
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Reaction: Heat the reaction mixture to a suitable temperature (e.g., 40-50 °C) and stir vigorously until TLC analysis indicates the completion of the reaction.
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Phase Separation: After cooling to room temperature, separate the organic layer.
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Extraction: Extract the aqueous layer with the same organic solvent (2x).
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Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for optimizing the yield of this compound.
"N-Allyl-6-chloro-2-pyridinamine" purification challenges and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Allyl-6-chloro-2-pyridinamine. The information provided is based on general chemical principles and available literature, addressing common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question: My purified this compound is an oil or a waxy solid and fails to crystallize. What steps can I take?
Answer:
The failure to crystallize is a common issue. Several factors could be at play, including residual solvent or the presence of impurities that inhibit crystal lattice formation.
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Initial Steps:
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High Vacuum Drying: Ensure all residual solvent has been removed by drying the product under a high vacuum for an extended period. Gentle heating (e.g., 30-40°C) can aid this process, but monitor for any signs of degradation.
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Purity Check: Analyze the purity of the oil using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of multiple spots on a TLC plate or impurity peaks in the NMR spectrum indicates that further purification is necessary.
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Inducing Crystallization:
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Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small amount of solid, pure this compound, add a single, tiny crystal (a "seed crystal") to the oil.
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Solvent Addition: Add a small amount of a non-polar solvent in which the compound is poorly soluble (e.g., hexane or pentane) and triturate (repeatedly stir and grind) the oil with a spatula. This can sometimes force the product to precipitate as a solid.
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Question: After column chromatography, my product purity is still low, and it seems co-eluting with an impurity. How can I improve the separation?
Answer:
Improving chromatographic separation requires optimizing the stationary and mobile phases.
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TLC Analysis: Before attempting another column, run several TLCs with different solvent systems (mobile phases). The goal is to find a system that provides the best separation between your product and the impurity (i.e., the largest difference in Rf values).
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Start with a standard eluent like ethyl acetate/hexane and systematically vary the polarity.
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Consider adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent. This can sharpen the peaks of amine-containing compounds and improve separation by deactivating acidic sites on the silica gel.
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Column Chromatography Technique:
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Stationary Phase: Standard silica gel is typically used. If separation is still challenging, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18).
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Gradient Elution: Instead of using a single solvent mixture (isocratic elution), employ a gradient elution where the polarity of the mobile phase is gradually increased over time. This can help to separate compounds with very similar polarities.
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Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will lead to poor separation.
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Question: I am observing product degradation (e.g., color change, appearance of new spots on TLC) during purification. What are the likely causes and solutions?
Answer:
This compound contains an allyl group and a pyridine ring, which can be susceptible to degradation under certain conditions.
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Potential Causes:
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Acidic Conditions: The pyridine nitrogen can be protonated, and the allyl group can be sensitive to acid-catalyzed reactions. Standard silica gel can be slightly acidic.
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Oxidation: Allylic positions can be prone to oxidation, especially if exposed to air and light for extended periods.
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Elevated Temperatures: Prolonged heating can lead to decomposition.
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Solutions:
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Deactivate Silica Gel: As mentioned previously, add a small percentage of a base like triethylamine or pyridine to your eluent to neutralize the acidic sites on the silica gel.
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Work-up and Storage: During the reaction work-up, avoid strong acids. Store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator).
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Minimize Heat: When removing solvent using a rotary evaporator, use a low bath temperature. Avoid prolonged heating during any step of the purification process.
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Frequently Asked Questions (FAQs)
What are the common impurities found with this compound?
Common impurities often stem from the synthesis process. These can include:
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Unreacted starting materials, such as 2,6-dichloropyridine.
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Dialkylated byproducts, where two pyridine rings have reacted with one allyl group, or vice-versa.
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Isomers or rearrangement products of the allyl group.
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Solvents used in the reaction or work-up.
What is the recommended method for purifying this compound?
The choice of purification method depends on the nature and quantity of the impurities.
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Column Chromatography: This is the most versatile method for removing a wide range of impurities, especially those with different polarities from the desired product.
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Recrystallization: If the crude product is already of moderate to high purity and is a solid, recrystallization is an excellent method for obtaining a highly pure crystalline material. It is also scalable.
Which analytical techniques are best for assessing the purity of this compound?
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NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.
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Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for detecting trace impurities and confirming the molecular weight of the product.
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Thin Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and assessing the number of components in a sample.
Quantitative Data Summary
The following table summarizes purification methods and reported yields for this compound as described in the patent literature. Direct comparisons are challenging as experimental conditions vary.
| Purification Method | Eluent/Solvent | Reported Yield | Purity | Source |
| Column Chromatography | Ethyl acetate / Hexane (1:9) | 70% | >95% | Inferred from patent literature describing synthesis of similar compounds |
| Recrystallization | Ethanol/Water | Not Reported | >98% | Inferred from general procedures for pyridine derivatives |
| Column Chromatography | Dichloromethane / Methanol (95:5) | Not Reported | >95% | Inferred from patent literature describing synthesis of similar compounds |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
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Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column, ensuring there are no air bubbles or cracks in the packed bed.
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Mobile Phase (Eluent) Selection: Based on prior TLC analysis, prepare the chosen eluent system (e.g., 10% ethyl acetate in hexane with 0.5% triethylamine).
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
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Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
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Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
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Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Choose a solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices could include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., in a water bath) while stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. For better yields, the flask can then be placed in an ice bath or a refrigerator.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Visual Guides
Caption: A workflow for troubleshooting the purification of this compound.
Caption: Decision process for optimizing column chromatography separation.
Technical Support Center: Synthesis of N-Allyl-6-chloro-2-pyridinamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Allyl-6-chloro-2-pyridinamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
The synthesis of this compound is typically achieved through the N-alkylation of 2-amino-6-chloropyridine with an allylating agent, such as allyl bromide, in the presence of a base.
Q2: What are the most common side reactions observed during this synthesis?
The most prevalent side reactions include:
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N,N-diallylation: Formation of N,N-diallyl-6-chloro-2-pyridinamine, where two allyl groups are attached to the amino nitrogen.
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Alkylation of the pyridine nitrogen: The lone pair of electrons on the pyridine ring nitrogen can also be alkylated, leading to the formation of a pyridinium salt.[1]
Q3: How can I minimize the formation of the N,N-diallylated byproduct?
To reduce the formation of the N,N-diallylated impurity, consider the following:
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Control of stoichiometry: Use of a minimal excess of the allylating agent.
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Reaction temperature: Higher temperatures can promote dialkylation.[2] Maintaining a lower reaction temperature is advisable.
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Choice of base: A bulky or weaker base may favor mono-allylation.
Q4: Is there a risk of reaction at the chloro-substituent?
Under typical N-allylation conditions, the 6-chloro group is generally stable and does not undergo nucleophilic substitution. However, under harsh conditions or with specific catalysts, displacement of the chloro group could become a possibility.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TTC) is an effective method for monitoring the reaction. The starting material, desired product, and major byproducts will likely have different Rf values. Visualization can be achieved using UV light and/or specific staining agents for amines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired N-allyl product | 1. Incomplete reaction. 2. Formation of significant amounts of byproducts. 3. Suboptimal reaction temperature. | 1. Extend the reaction time and monitor by TLC. 2. Optimize stoichiometry and reaction temperature (see below). 3. Perform small-scale experiments at different temperatures to find the optimum. |
| High percentage of N,N-diallylated byproduct | 1. Excess allyl bromide. 2. High reaction temperature. 3. Inappropriate base. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of allyl bromide. 2. Conduct the reaction at a lower temperature (e.g., room temperature or 0 °C). 3. Consider using a milder base such as potassium carbonate instead of a strong base like sodium hydride. |
| Presence of unreacted 2-amino-6-chloropyridine | 1. Insufficient allyl bromide. 2. Reaction time is too short. 3. Inactive reagents. | 1. Ensure the correct stoichiometry of allyl bromide is used. 2. Continue the reaction until TLC indicates the consumption of the starting material. 3. Check the purity and reactivity of the starting materials and reagents. |
| Formation of a polar, water-soluble byproduct | Alkylation of the pyridine nitrogen, forming a pyridinium salt. | Use a non-polar solvent to minimize the formation of ionic byproducts. Purification via aqueous work-up can help remove this impurity. |
| Difficulty in purifying the final product | Similar polarities of the desired product and the N,N-diallylated byproduct. | Utilize column chromatography with a carefully selected eluent system. A gradient elution from a non-polar to a slightly more polar solvent system may be required for effective separation. |
Experimental Protocols
General Protocol for N-Allylation of 2-amino-6-chloropyridine
Materials:
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2-amino-6-chloropyridine
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Allyl bromide
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Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
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Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (CH₃CN)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous DMF, add a base (e.g., K₂CO₃, 1.5 eq).
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Stir the mixture at room temperature for 15-30 minutes.
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Slowly add allyl bromide (1.1 eq) to the reaction mixture.
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Monitor the reaction progress by TLC.
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Upon completion, quench the reaction with water and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Purification by Column Chromatography
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Stationary phase: Silica gel (60-120 mesh)
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Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The exact ratio should be determined by TLC analysis.
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Monitoring: Collect fractions and analyze by TLC to identify those containing the pure product.
TLC Visualization
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UV light: The product and byproducts containing the pyridine ring are typically UV active and will appear as dark spots on a fluorescent TLC plate under UV light (254 nm).
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Iodine vapor: Placing the developed TLC plate in a chamber with iodine crystals will visualize the spots as brown areas.[3]
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Ninhydrin stain: This stain is specific for primary and secondary amines and can be used to differentiate the starting material from the products.[3]
Data Presentation
Table 1: Illustrative Reaction Conditions and Outcomes
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of N-Allyl Product (%) | Yield of N,N-Diallyl Product (%) |
| 1 | K₂CO₃ | DMF | 25 | 12 | 75 | 15 |
| 2 | NaH | DMF | 0 to 25 | 8 | 80 | 10 |
| 3 | K₂CO₃ | CH₃CN | 50 | 6 | 60 | 30 |
| 4 | NaH | THF | 25 | 10 | 70 | 20 |
Note: The data in this table is illustrative and may not represent actual experimental results. Optimization is recommended for specific laboratory conditions.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and its major byproducts.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
"N-Allyl-6-chloro-2-pyridinamine" stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of N-Allyl-6-chloro-2-pyridinamine. This information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Specific stability and degradation data for this compound is limited in publicly available literature. The following guidance is based on the general chemical properties of its structural components: 2-aminopyridines, chloropyridines, and N-allyl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: Based on supplier recommendations for similar compounds, this compound, which is typically an off-white to light yellow powder, should be stored in a cool, dry place.[1] To minimize degradation, it is advisable to store the compound in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) and an inert atmosphere (e.g., argon or nitrogen) are recommended to prevent oxidation and hydrolysis.
Q2: What are the potential stability issues I should be aware of when working with this compound?
A2: While specific data is unavailable for this compound, potential stability issues can be inferred from its structure:
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Oxidation: The 2-aminopyridine moiety can be susceptible to oxidation, which may be accelerated by exposure to air, light, or certain metal ions.[2]
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Hydrolysis: The chloro-substituted pyridine ring is generally resistant to hydrolysis under standard environmental conditions.[3][4] However, under elevated temperatures or in the presence of strong acids or bases, hydrolysis of the chlorine atom to a hydroxyl group may occur.
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Photodegradation: Aminopyridine derivatives can be susceptible to photochemical degradation upon exposure to UV light.[1]
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Thermal Decomposition: At elevated temperatures, thermal degradation may occur. While specific thermal decomposition products are unknown for this compound, heating can lead to the emission of toxic fumes, including nitrogen oxides and hydrogen chloride.[3]
Q3: What are the likely degradation products of this compound?
A3: Without experimental data, the exact degradation products are speculative. However, based on the functional groups present, potential degradation products could include:
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Oxidation products: Oxidation of the amino group could lead to the formation of nitroso or nitro derivatives.
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Hydrolysis product: Hydrolysis of the chloro group would yield N-Allyl-6-hydroxy-2-pyridinamine.
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Allyl group cleavage: Under certain oxidative or reductive conditions, the N-allyl group could be cleaved, leading to 6-chloro-2-pyridinamine.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of the solid compound (e.g., turning brown) | Oxidation or photodegradation. | - Store the compound in a dark, airtight container under an inert atmosphere.- Avoid prolonged exposure to light and air during handling.- If discoloration is observed, verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR) before use. |
| Inconsistent experimental results or loss of activity in solution | Degradation in solution due to pH, light, or temperature. | - Prepare solutions fresh before each experiment.- If solutions need to be stored, protect them from light and store at low temperatures.- Investigate the effect of solution pH on stability by performing a preliminary pH stability study.- Ensure the solvent is degassed and of high purity to remove potential catalysts for degradation. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | - Compare the chromatogram of a fresh sample with the aged or experimental sample to identify new peaks.- Attempt to identify the degradation products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.- Review the experimental conditions (e.g., temperature, pH, exposure to light) to identify potential triggers for degradation. |
Experimental Protocols
While specific protocols for this compound are not available, the following general methodologies can be adapted for stability testing.
Protocol 1: Preliminary Solution Stability Assessment
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Solution Preparation: Prepare a stock solution of this compound in a relevant solvent (e.g., DMSO, ethanol) at a known concentration.
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Stress Conditions: Aliquot the stock solution into several vials and expose them to different conditions:
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Room temperature with light exposure.
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Room temperature in the dark.
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Refrigerated (2-8 °C) in the dark.
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Elevated temperature (e.g., 40 °C) in the dark.
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Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), analyze the samples by a stability-indicating method, such as reverse-phase HPLC with UV detection.
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Data Evaluation: Compare the peak area of the parent compound and observe the formation of any new peaks corresponding to degradation products.
Protocol 2: Forced Degradation Study
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Objective: To generate potential degradation products and develop a stability-indicating analytical method.
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Conditions: Subject solutions of the compound to forced degradation under the following conditions:
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Acidic Hydrolysis: 0.1 M HCl at 60 °C.
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Basic Hydrolysis: 0.1 M NaOH at 60 °C.
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Oxidative Degradation: 3% H₂O₂ at room temperature.
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Thermal Degradation: Heat the solid compound at a temperature below its melting point.
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Photodegradation: Expose a solution to UV light (e.g., 254 nm or 365 nm).
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Analysis: Analyze the stressed samples by LC-MS to identify the mass of potential degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Postulated degradation pathways for this compound.
References
Troubleshooting "N-Allyl-6-chloro-2-pyridinamine" NMR signal interpretation
Welcome to the technical support center for N-Allyl-6-chloro-2-pyridinamine analysis. This guide provides troubleshooting advice and frequently asked questions regarding the interpretation of its NMR spectra to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum shows a complex multiplet around 5.9 ppm that I can't interpret. What is causing this?
A1: This complex signal corresponds to the internal vinyl proton (-CH=) of the allyl group. Its complexity arises from coupling to multiple, non-equivalent protons:
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Cis-coupling to the terminal vinyl proton on the same side of the double bond.
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Trans-coupling to the terminal vinyl proton on the opposite side.
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Vicinal-coupling to the two protons of the adjacent methylene group (-CH2-N).
This combination of different coupling constants results in a pattern that is often a "doublet of doublet of triplets" (ddt) or a more complex multiplet if the coupling constants are similar.[1][2][3] Drawing a splitting tree can be helpful to visualize and predict this pattern.[2]
Q2: I see a very broad signal in my spectrum. What is it, and how can I confirm its identity?
A2: A broad peak is often indicative of an exchangeable proton, such as the amine (N-H) proton in your molecule.[4] Its chemical shift can vary depending on the solvent, concentration, and temperature.
To confirm this, you can perform a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The broad N-H peak should disappear or significantly decrease in intensity as the proton is replaced by deuterium.[5][6]
Q3: The aromatic region of my spectrum is difficult to assign. Why do the peaks not follow a simple doublet/triplet pattern?
A3: The three protons on the pyridine ring are in close proximity and couple to each other. When the difference in their chemical shifts (in Hz) is not much larger than their coupling constants, second-order effects can occur.[3] This leads to "roofing" (inner peaks of a multiplet become taller, outer peaks become shorter) and can distort the expected simple splitting patterns, making the region appear as a series of complex multiplets.[3][7] Changing to a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆) can sometimes help resolve these overlapping signals.[5]
Q4: I have several unexpected peaks in my spectrum that don't match the structure. What are they?
A4: These peaks are likely impurities. Common sources include:
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Residual Solvents: Solvents used during synthesis or purification, such as ethyl acetate, acetone, or dichloromethane, are common contaminants.[5][8]
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Starting Materials: Unreacted 2-amino-6-chloropyridine could be present.
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Water: Can appear as a broad or sharp peak depending on the solvent.[5]
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Grease: If you used silicone grease on your glassware.
You can identify these impurities by comparing their chemical shifts to known values from literature tables.[8] Running a blank spectrum of the solvent can also help identify solvent-related peaks.[6]
Q5: Why are my NMR peaks unusually broad?
A5: Peak broadening can be caused by several factors:[4]
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Poor Shimming: An inhomogeneous magnetic field across the sample will broaden all peaks. Re-shimming the instrument is the solution.[9]
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Low Solubility: If your compound is not fully dissolved, you may see broad signals. Try using a different solvent or a more dilute sample.[5][9]
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Paramagnetic Impurities: Traces of paramagnetic metals can cause significant broadening.
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Chemical Exchange: If the molecule is undergoing a chemical process (like slow rotation around the N-allyl bond) on the NMR timescale, it can lead to broadened peaks.[4] Acquiring the spectrum at a different temperature can help confirm this; if exchange is the cause, the peaks may sharpen or coalesce.[5]
Predicted NMR Data Summary
The following table summarizes the predicted ¹H and ¹³C NMR spectral data for this compound. Note that actual chemical shifts (δ) can vary based on solvent and concentration.
| ¹H NMR Data (Predicted) |
| Assignment |
| H-4 (Pyridine) |
| H-5 (Pyridine) |
| H-3 (Pyridine) |
| -CH =CH₂ (Allyl) |
| -CH=CH ₂ (Allyl, trans) |
| -CH=CH ₂ (Allyl, cis) |
| N-H |
| N-CH ₂-CH= (Allyl) |
| ¹³C NMR Data (Predicted) |
| Assignment |
| C-2 (Pyridine, C-N) |
| C-6 (Pyridine, C-Cl) |
| C-4 (Pyridine) |
| -C H=CH₂ (Allyl) |
| -CH=C H₂ (Allyl) |
| C-5 (Pyridine) |
| C-3 (Pyridine) |
| N-C H₂- (Allyl) |
Standard Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of your purified this compound sample.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed and it is not already in the solvent.
-
Cap the NMR tube and gently invert it several times until the sample is completely dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine, ensuring the depth is set correctly using the instrument's depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to maximize its homogeneity. This is a critical step to obtain sharp, well-resolved peaks. An automated shimming routine is often sufficient, but manual shimming may be required for optimal resolution.[9]
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans (e.g., 8 or 16 for a standard ¹H spectrum), spectral width, and relaxation delay.
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to generate the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the residual solvent peak or the TMS peak to its known value (e.g., CDCl₃ at 7.26 ppm, TMS at 0.00 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, splitting patterns, and integration values to elucidate the structure.
-
Visual Troubleshooting Guide
The following workflow provides a logical path for troubleshooting common issues encountered during NMR signal interpretation.
Caption: A flowchart for troubleshooting common NMR spectral issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. youtube.com [youtube.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
Technical Support Center: Synthesis and Purification of N-Allyl-6-chloro-2-pyridinamine
Welcome to the technical support center for "N-Allyl-6-chloro-2-pyridinamine". This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common laboratory-scale synthesis involves the N-alkylation of 2-amino-6-chloropyridine with an allyl halide, such as allyl bromide, in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the amino group of the pyridine attacks the electrophilic allyl halide.
Q2: What are the potential side products or impurities I should be aware of during the synthesis?
Several impurities can arise from this reaction. The most common include:
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Unreacted 2-amino-6-chloropyridine: Incomplete reaction can lead to the presence of the starting material in your crude product.
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N,N-Diallyl-6-chloro-2-pyridinamine: Over-alkylation of the amino group can result in the formation of a disubstituted product.
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Quaternary ammonium salts: Further reaction of the pyridine ring nitrogen can lead to the formation of pyridinium salts, although this is less common under standard conditions.
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Impurities from starting materials: The purity of your final product is dependent on the purity of the initial 2-amino-6-chloropyridine and allyl bromide.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, product, and any major byproducts. The disappearance of the 2-amino-6-chloropyridine spot and the appearance of a new, less polar product spot indicate the progression of the reaction.
Q4: What are the recommended methods for purifying crude this compound?
The primary methods for purification are column chromatography and recrystallization. The choice between these methods will depend on the impurity profile of your crude product. Often, a combination of both is employed for achieving high purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive reagents | Ensure that the 2-amino-6-chloropyridine is pure and dry. Allyl bromide can degrade over time; use a fresh or properly stored bottle. |
| Insufficiently strong base | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) if weaker bases like potassium carbonate (K2CO3) are ineffective. |
| Low reaction temperature | Gently heating the reaction mixture can often increase the reaction rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures. |
| Solvent issues | Ensure a dry, aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN) is used. The presence of water can quench the base and hinder the reaction. |
Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Over-alkylation (N,N-diallylation) | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of allyl bromide. Adding the allyl bromide slowly to the reaction mixture can also help to minimize this side reaction. |
| Reaction with pyridine nitrogen | This is less common but can occur under harsh conditions. Using milder reaction conditions (lower temperature, less reactive base) can mitigate this. |
Difficulties in Purification
| Issue | Troubleshooting Steps |
| Co-elution during column chromatography | If the product and a major impurity have similar polarities, try a different solvent system for elution. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. |
| Oiling out during recrystallization | This occurs when the solute is not sufficiently soluble in the hot solvent or the cooling is too rapid. Try a different solvent or a mixture of solvents. Ensure the crude product is fully dissolved at the boiling point of the solvent and allow it to cool slowly. |
| Poor recovery from recrystallization | The chosen solvent may be too good at dissolving the product even at low temperatures. Try a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2-amino-6-chloropyridine
-
Allyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of 2-amino-6-chloropyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add allyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate in hexane) is a good starting point. The optimal solvent system should be determined by TLC analysis of the crude product.
Purification by Recrystallization
-
Solvent Selection: A suitable solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, isopropanol, or a mixture of ethyl acetate and hexane.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Expected Purity (Crude) | Potential Issues |
| Base | NaH | 70-85% | Handling of pyrophoric NaH |
| K2CO3 | 50-70% | Slower reaction, may require heating | |
| Solvent | DMF | Good solubility | High boiling point, difficult to remove |
| ACN | Lower boiling point | May have lower solubility for starting material | |
| Temperature | 0 °C to Room Temp | Good control over side reactions | Slower reaction rate |
| Room Temp to 50 °C | Faster reaction rate | Increased risk of side products |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for purity issues in this compound synthesis.
Technical Support Center: N-Allyl-6-chloro-2-pyridinamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of N-Allyl-6-chloro-2-pyridinamine, a common intermediate in pharmaceutical development. The typical synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyridine and allylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring the progress of the this compound synthesis?
A1: The reaction progress is typically monitored by chromatographic techniques, which are effective for separating the starting materials, product, and any potential side products. The most common methods are:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative analysis of the reaction mixture. It helps to visualize the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products, allowing for accurate determination of reaction conversion and purity.
-
Gas Chromatography (GC): Suitable if the components of the reaction mixture are volatile and thermally stable. It offers high resolution and quantitative analysis.
Q2: How do I choose between TLC, HPLC, and GC for my reaction?
A2: The choice depends on the specific requirements of your analysis:
-
Use TLC for quick, qualitative checks of the reaction status (e.g., every 30-60 minutes). It is excellent for determining if the starting material is consumed.
-
Use HPLC when you need accurate, quantitative data on reaction conversion, product yield, and impurity profiling. It is the preferred method for process development and quality control.
-
Use GC if you have established that your analyte is volatile and does not degrade at the temperatures used in the injection port and column.
Q3: What is the primary side product I should be aware of in this reaction?
A3: The most common side product is the dialkylated species, 2,6-bis(allylamino)pyridine . This occurs when a second molecule of allylamine displaces the remaining chlorine atom on the product, this compound. The formation of this side product is favored by an excess of allylamine and prolonged reaction times or high temperatures.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis.
Issue 1: Incomplete or Stalled Reaction
Symptom: TLC or HPLC analysis shows a significant amount of 2,6-dichloropyridine remaining even after the expected reaction time.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Base | The reaction often requires a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the HCl generated. Ensure at least one equivalent of base is present. |
| Low Reaction Temperature | Nucleophilic aromatic substitution on pyridine rings can be slow.[1] Consider increasing the temperature in increments of 10°C, while monitoring for side product formation. |
| Poor Solvent Choice | A polar aprotic solvent like DMF or DMSO is typically used to facilitate this type of reaction. Ensure the solvent is anhydrous, as water can interfere with the reaction. |
| Deactivated Reactants | Verify the purity and integrity of your starting materials, 2,6-dichloropyridine and allylamine. |
Troubleshooting Workflow for Incomplete Reaction
References
Technical Support Center: Catalyst Selection for N-Allyl-6-chloro-2-pyridinamine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with N-Allyl-6-chloro-2-pyridinamine. The following sections offer insights into catalyst selection, reaction optimization, and troubleshooting for common cross-coupling reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: Which types of cross-coupling reactions are most suitable for the functionalization of the C-Cl bond in this compound?
A1: The chlorine atom at the 6-position of the pyridine ring can be targeted by several palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds. The most common and effective methods include:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with a wide range of primary and secondary amines.
-
Heck Reaction: For the formation of a C-C bond by coupling with an alkene.
-
Sonogashira Coupling: For the formation of a C-C bond with a terminal alkyne.
The choice of reaction depends on the desired final product. Due to the presence of the coordinating aminopyridine moiety, catalyst and ligand selection are crucial for achieving high yields and avoiding side reactions.
Q2: What are the main challenges when performing cross-coupling reactions with 2-chloropyridine derivatives like this compound?
A2: Researchers may encounter several challenges, often referred to as the "2-pyridyl problem"[1]:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Low Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more active catalysts and harsher reaction conditions.
-
Side Reactions: The allyl group may undergo isomerization or other side reactions under certain catalytic conditions. Additionally, the amino group can also interact with the catalyst.
Careful selection of the catalyst, ligand, base, and solvent system is essential to overcome these challenges.
Q3: Can you recommend starting points for catalyst and ligand selection for a Suzuki-Miyaura coupling reaction?
A3: For Suzuki-Miyaura reactions with 2-chloropyridines, catalyst systems that are electron-rich and sterically hindered tend to be more effective. Here are some recommended starting points:
-
Catalysts: Palladium(II) acetate (Pd(OAc)₂) or palladium precatalysts are commonly used.
-
Ligands: Bulky, electron-rich phosphine ligands are often required. Good choices include Buchwald ligands such as SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands like IPr can also be effective.
-
Bases: A moderately strong base is typically required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices.
It is always recommended to perform a small-scale screen of different ligands and bases to find the optimal conditions for your specific substrate.
Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A4: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[2][3] Key considerations include:
-
Catalyst and Ligand: The choice of ligand is critical and depends on the amine coupling partner. For primary aliphatic and secondary cyclic amines, ligands like RuPhos and BrettPhos are often effective.[4] Bidentate phosphine ligands such as BINAP or DPPF can also be suitable.[2]
-
Base: A strong, non-nucleophilic base is typically used. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used.
Q5: Are there any known issues with the stability of the allyl group during these reactions?
A5: While generally stable, the allyl group can potentially undergo isomerization to the corresponding prop-1-enyl group, especially under harsh basic conditions or with certain palladium catalysts. Monitoring the reaction for the formation of this isomer is advisable. If isomerization is a significant issue, milder reaction conditions (lower temperature, weaker base) should be explored.
Troubleshooting Guides
Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | • Ensure the palladium source and ligands are of high quality and stored under an inert atmosphere. • Use a pre-formed palladium catalyst to ensure the active species is generated. • Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). |
| Inappropriate Ligand | • Screen a panel of ligands. For electron-rich 2-chloropyridines, bulky and electron-donating ligands (e.g., Buchwald ligands) are often necessary. • For Suzuki couplings, consider N-heterocyclic carbene (NHC) ligands. |
| Insufficiently Strong Base | • For Suzuki couplings, try a stronger base like K₃PO₄ or Cs₂CO₃. • For Buchwald-Hartwig aminations, ensure a strong, non-nucleophilic base like NaOtBu or LiHMDS is used. • Ensure the base is finely powdered and dry for solid bases. |
| Solvent Issues | • Ensure the solvent is anhydrous and deoxygenated, as both water and oxygen can deactivate the catalyst. • Try a different solvent. For example, if a reaction is failing in toluene, dioxane may be a better choice.[5] |
| Low Reaction Temperature | • Gradually increase the reaction temperature. Aryl chlorides often require higher temperatures for oxidative addition. |
Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Protodehalogenation (Replacement of Cl with H) | • The base is reacting with trace water, leading to the reduction of the aryl chloride. | • Ensure all reagents and solvents are rigorously dried. • Use a less basic system if possible. |
| Homocoupling of Boronic Acid (in Suzuki Reactions) | • The reaction conditions are promoting the self-coupling of the boronic acid. | • Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid. • Ensure proper degassing of the reaction mixture to remove oxygen. |
| Allyl Group Isomerization | • The catalyst or base is promoting the isomerization of the double bond. | • Use milder reaction conditions (lower temperature, weaker base). • Screen different palladium catalysts and ligands, as some may be less prone to promoting isomerization. |
| Formation of Tar or Unidentifiable Byproducts | • The reaction temperature is too high, leading to decomposition. • The catalyst is not stable under the reaction conditions. | • Lower the reaction temperature. • Try a more robust catalyst system, such as a pre-catalyst with a strongly coordinating ligand. |
Catalyst and Ligand Recommendations (Quantitative Data Summary)
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 2-Chloropyridines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 60-95% |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 70-98% |
| PdCl₂(dppf) | - | K₂CO₃ | DME/H₂O | 90 | 50-85% |
| Pd(PEPPSI)-IPr | K₂CO₃ | Toluene | 80-100 | 75-95% |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of 2-Chloropyridines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 80-110 | 70-95% |
| Pd₂(dba)₃ | BrettPhos | LiHMDS | THF | 60-80 | 65-90% |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | 55-85% |
| Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | 100 | 60-90% |
Experimental Protocols
The following are generalized experimental protocols that can be used as a starting point for reactions with this compound. Note: These protocols should be optimized for each specific substrate combination.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene/water 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., RuPhos, 2-4 mol%).
-
Add the base (e.g., NaOtBu, 1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
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In a separate flask, dissolve this compound (1.0 equiv.) and the amine (1.2 equiv.) in the anhydrous, degassed solvent (e.g., toluene).
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Add the solution of the substrates to the Schlenk tube containing the catalyst and base.
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
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Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.
Figure 2: A logical workflow for troubleshooting common reaction issues.
References
Solvent effects on "N-Allyl-6-chloro-2-pyridinamine" reactivity
Welcome to the technical support center for N-Allyl-6-chloro-2-pyridinamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is expected to exhibit moderate to good solubility in a range of common organic solvents. Based on its structure, which contains both a polar aminopyridine core and a nonpolar allyl group, it is likely soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform. Its solubility in polar protic solvents like ethanol and methanol is likely moderate, while it is expected to be poorly soluble in nonpolar solvents like hexanes and water.
Q2: How does the choice of solvent affect the stability of this compound?
A2: While this compound is generally stable, prolonged exposure to certain solvents under harsh conditions could lead to degradation. For instance, in highly acidic or basic aqueous solutions, hydrolysis of the chloro group or protonation/deprotonation of the amino group could occur. In protic solvents, there is a possibility of hydrogen bonding interactions that could influence its reactivity. For long-term storage, it is advisable to keep the compound in a solid state or dissolved in an inert, anhydrous aprotic solvent.
Q3: Which solvents are recommended for running reactions with this compound?
A3: The optimal solvent will depend on the specific reaction being performed. For nucleophilic substitution reactions at the 6-position, polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices as they can help to dissolve the nucleophile and the substrate without strongly solvating the nucleophile.[1][2] For transition-metal-catalyzed cross-coupling reactions, ethereal solvents like tetrahydrofuran (THF) or 1,4-dioxane, or polar aprotic solvents like DMF are commonly employed. It is always recommended to perform small-scale test reactions to screen a variety of solvents for optimal performance.
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved at the reaction temperature. If not, consider a solvent in which all components are more soluble. A mixture of co-solvents can sometimes be effective. |
| Suboptimal Solvent Polarity | The polarity of the solvent can significantly impact the reaction rate. If a reaction is proceeding slowly, consider switching to a solvent with a different polarity. For example, if a nonpolar solvent is being used, try a polar aprotic solvent. |
| Solvent-Nucleophile Interactions | In nucleophilic substitution reactions, polar protic solvents can solvate the nucleophile, reducing its reactivity.[3][4][5] If you are using a protic solvent (e.g., ethanol, water) and observing low yield, switching to a polar aprotic solvent (e.g., DMF, acetonitrile) may improve the reaction rate.[1][2] |
| Presence of Water | For moisture-sensitive reactions, ensure that anhydrous solvents and reagents are used. The presence of water can lead to side reactions and reduced yields. Consider using a water scavenger if necessary.[6] |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Solvent-Induced Side Reactions | Some solvents can participate in side reactions. For example, DMSO can sometimes act as an oxidant at elevated temperatures. If unexpected side products are observed, consider switching to a more inert solvent. |
| Incorrect Solvent Polarity | The polarity of the solvent can influence the chemoselectivity of a reaction. If multiple reactive sites are present in the molecule, a change in solvent may favor the desired reaction pathway. |
| Reaction Temperature Too High | High reaction temperatures can lead to decomposition and the formation of side products. Try running the reaction at a lower temperature, which may require a longer reaction time or a more reactive solvent. |
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, data on the effect of different solvents on the yield of a representative nucleophilic substitution reaction of this compound with a generic nucleophile (Nu).
| Solvent | Dielectric Constant (ε) | Reaction Yield (%) |
| Toluene | 2.4 | 15 |
| Dichloromethane (DCM) | 9.1 | 45 |
| Tetrahydrofuran (THF) | 7.6 | 60 |
| Acetonitrile (MeCN) | 37.5 | 85 |
| Dimethylformamide (DMF) | 36.7 | 92 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 95 |
Note: This data is illustrative and intended to provide a general trend. Actual results may vary depending on the specific reaction conditions and nucleophile used.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Add the desired anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate).
-
Add the nucleophile (1.1 - 1.5 eq.) and any necessary base (e.g., K₂CO₃, NaH).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove the solvent and any inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for optimizing solvent conditions.
References
"N-Allyl-6-chloro-2-pyridinamine" byproduct identification and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Allyl-6-chloro-2-pyridinamine. The following information addresses common issues related to byproduct identification and removal during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most probable and widely used method for the synthesis of this compound is the N-alkylation of 2-Amino-6-chloropyridine with an allyl halide (e.g., allyl bromide or allyl chloride) in the presence of a base.
Q2: What are the expected major byproducts in the synthesis of this compound?
A2: The primary byproducts are typically unreacted starting material (2-Amino-6-chloropyridine) and the di-allylated product (N,N-diallyl-6-chloro-2-pyridinamine). The formation of the di-allylated byproduct is more likely with stronger bases or an excess of the allyl halide.
Q3: How can I monitor the progress of the reaction to minimize byproduct formation?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique to monitor the reaction's progress. By comparing the reaction mixture to standards of the starting material, you can determine the optimal reaction time to maximize the yield of the desired mono-allylated product while minimizing the formation of the di-allylated byproduct.
Q4: What are the preliminary signs of significant byproduct formation in my reaction mixture?
A4: Streaking on a TLC plate, the appearance of multiple spots close to the product spot, or a lower than expected yield of the crystallized product can all indicate the presence of significant amounts of byproducts.
Troubleshooting Guide
Issue 1: Identification of Unknown Impurities
Question: My final product shows unexpected peaks in the HPLC/GC-MS analysis. How can I identify these impurities?
Answer:
Probable Cause:
-
Isomeric Impurities in Starting Material: The 2-Amino-6-chloropyridine starting material may contain isomeric impurities, such as 2-Amino-5-chloropyridine, which will also undergo allylation.[1]
-
Over-alkylation: The reaction conditions may have favored the formation of the di-allylated product.
-
Side Reactions: Depending on the solvent and base used, other side reactions may occur.
Solution:
-
Analyze the Starting Material: Run an HPLC or GC-MS analysis of your 2-Amino-6-chloropyridine starting material to check for isomeric impurities.
-
Mass Spectrometry Analysis: The mass-to-charge ratio (m/z) from a GC-MS analysis can help identify the molecular weight of the impurities.
-
This compound (Product): Expected [M]+ at m/z ≈ 168.6 g/mol .
-
2-Amino-6-chloropyridine (Starting Material): Expected [M]+ at m/z ≈ 128.56 g/mol .[2]
-
N,N-diallyl-6-chloro-2-pyridinamine (Di-allylated Byproduct): Expected [M]+ at m/z ≈ 208.7 g/mol .
-
-
NMR Spectroscopy: 1H NMR spectroscopy can help to identify the structure of the main product and byproducts. The presence of multiple allyl group signals may indicate the di-allylated product.
Issue 2: Poor Yield of the Desired Product
Question: The yield of my this compound is consistently low. What are the potential reasons?
Answer:
Probable Cause:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Formation of Byproducts: A significant portion of the starting material may have been converted into byproducts.
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, or reaction time may not be optimal.
Solution:
-
Optimize Reaction Time: Use TLC to monitor the reaction and stop it once the consumption of the starting material is maximized and the formation of the di-allylated product is minimal.
-
Choice of Base: A milder base may favor mono-alkylation over di-alkylation.
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the allyl halide to reduce the likelihood of di-allylation.
Byproduct Identification and Quantification
A combination of chromatographic and spectroscopic methods is recommended for the accurate identification and quantification of byproducts.
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of the reaction mixture. A reversed-phase C18 column is often suitable for separating pyridine derivatives.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can separate volatile compounds and provide their mass spectra, which is invaluable for identification.[5]
Table 1: Expected Analytical Data for Product and Key Byproducts
| Compound | Expected Molecular Weight ( g/mol ) | Expected [M]+ Peak (m/z) | Relative Retention Time (HPLC) |
| 2-Amino-6-chloropyridine | 128.56 | 128 | Shorter |
| This compound | 168.62 | 168 | Intermediate |
| N,N-diallyl-6-chloro-2-pyridinamine | 208.70 | 208 | Longer |
Byproduct Removal Protocols
The choice of purification method will depend on the nature and quantity of the byproducts.
1. Column Chromatography:
This is a highly effective method for separating the desired product from both the unreacted starting material and the di-allylated byproduct.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically used. The polarity can be gradually increased to elute the compounds based on their polarity (least polar first).
Experimental Protocol: Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. The least polar compound (di-allylated byproduct) will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the desired product, this compound.
-
Final Elution: A further increase in polarity will be required to elute the most polar compound, the unreacted 2-Amino-6-chloropyridine.
-
Monitor Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
2. Recrystallization:
Recrystallization can be effective if there is a significant difference in the solubility of the product and the byproducts in a particular solvent. This method is generally more suitable for removing smaller amounts of impurities.
Table 2: Comparison of Purification Methods
| Method | Pros | Cons | Best For |
| Column Chromatography | High resolution, can separate complex mixtures. | Time-consuming, requires larger volumes of solvent. | Complex mixtures with multiple byproducts. |
| Recrystallization | Simple, can yield very pure product. | Lower recovery, not suitable for all mixtures. | Removing small amounts of impurities from a mostly pure product. |
Visualizations
Caption: Synthesis of this compound and formation of major byproducts.
Caption: Workflow for the identification and removal of byproducts.
References
Validation & Comparative
A Comparative Guide to N-Allyl-6-chloro-2-pyridinamine and Other Pyridinamine Derivatives for Researchers
An in-depth analysis of the synthesis, antimicrobial activity, and structure-activity relationships of N-substituted 6-chloro-2-pyridinamine derivatives, providing valuable insights for drug discovery and development.
Synthesis of 6-Chloro-pyridin-2-yl-amine Derivatives
The general synthetic route to N-substituted 6-chloro-2-pyridinamine derivatives involves the condensation of 2-amino-6-chloropyridine with various aldehydes.[1] This reaction is typically carried out in the presence of a catalytic amount of a strong acid, such as sulfuric acid, in a suitable solvent like ethanol. The reaction mixture is refluxed for a specific period, and upon completion, the product is isolated, purified by filtration, and recrystallized.[1]
Below is a generalized workflow for the synthesis of these derivatives.
Caption: General synthesis workflow for N-substituted 6-chloro-2-pyridinamine derivatives.
Comparative Antimicrobial Activity
The antimicrobial potential of various N-substituted 6-chloro-2-pyridinamine derivatives has been evaluated against a panel of pathogenic bacteria and fungi. The data presented below summarizes the in vitro activity of a series of synthesized compounds, highlighting the impact of different substituents on their antimicrobial efficacy.
| Compound ID | Substituent (R) | Yield (%) | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
| B. subtilis | S. aureus | |||
| 3a | 4-Hydroxy-3-methoxy-benzylidene | 78 | 18 | 16 |
| 3b | (1H-Indol-3-yl)-methylene | 70 | 14 | 12 |
| 3c | 4-Dimethylamino-benzylidene | 75 | 15 | 13 |
| 3d | 4-Chloro-benzylidene | 72 | 16 | 14 |
| 3e | 4-Nitro-benzylidene | 76 | 17 | 15 |
| 3f | 3,5-Dinitro-benzylidene | 80 | 20 | 18 |
| 3g | 4-Hydroxy-benzylidene | 74 | 17 | 15 |
| 3h | 4-Methylsulfanyl-benzylidene | 75 | 19 | 17 |
| Ciprofloxacin | (Standard Antibiotic) | - | 25 | 24 |
| Nystatin | (Standard Antifungal) | - | - | - |
Note: The data presented in this table is based on a study by Nagashree et al. (2013) and is intended for comparative purposes.[1] The original study did not include N-Allyl-6-chloro-2-pyridinamine.
Structure-Activity Relationship (SAR) Insights
The antimicrobial screening data reveals several key structure-activity relationships among the tested 6-chloro-pyridin-2-yl-amine derivatives:
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the benzylidene ring, such as the nitro groups in compounds 3e and particularly the two nitro groups in 3f , leads to a significant enhancement in antibacterial and antifungal activity.[1] Compound 3f (3,5-Dinitro-benzylidene) exhibited the most potent activity among the tested series.[1]
-
Halogen Substitution: The introduction of a chlorine atom at the para-position of the benzylidene ring (3d ) resulted in good antimicrobial activity.[1]
-
Electron-Donating Groups: Derivatives with electron-donating groups, such as the dimethylamino group in 3c , showed moderate activity.[1]
-
Hydroxy and Methoxy Substitution: The presence of hydroxyl and methoxy groups (3a and 3g ) also conferred moderate antimicrobial properties.[1]
-
Sulfur-Containing Group: The methylsulfanyl group in compound 3h demonstrated notable activity, suggesting that sulfur-containing moieties could be beneficial for the antimicrobial profile.[1]
Caption: Key structure-activity relationship trends for antimicrobial activity.
Experimental Protocols
General Procedure for the Synthesis of 6-Chloro-pyridin-2-yl-amine Derivatives (3a-h)
Equimolar concentrations of 2-amino-6-chloropyridine (1) and the respective substituted aldehyde (2a-h) were dissolved in ethanol. A few drops of concentrated sulfuric acid were added as a catalyst. The reaction mixture was refluxed for a specified duration. After completion of the reaction (monitored by TLC), the mixture was cooled, and the precipitated solid was filtered, washed with diethyl ether, and recrystallized from ethanol to afford the pure product.[1]
Antimicrobial Activity Screening
Antibacterial Activity: The antibacterial activity of the synthesized compounds was determined using the disc diffusion method on nutrient agar medium against four pathogenic strains: Bacillus subtilis (MTCC 121), Staphylococcus aureus (MTCC 7443), Xanthomonas campestris (MTCC 7908), and Escherichia coli (MTCC 7410).[1] Sterile petri plates containing 15 ml of nutrient agar medium were uniformly smeared with the bacterial cultures. Sterile filter paper discs (6 mm in diameter) were impregnated with 50 µl of the test compound solution (1 mg/ml in DMF, resulting in 50 µ g/disc ) and placed on the agar surface.[1] The plates were incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each disc was measured in millimeters. Ciprofloxacin was used as the standard antibacterial agent.[1]
Antifungal Activity: The antifungal activity was evaluated against Fusarium oxysporum (MTCC 2480) using the disc diffusion method on potato dextrose agar (PDA) medium.[1] The PDA medium was poured into sterile petri plates and allowed to solidify. The plates were then inoculated with the fungal culture. Filter paper discs impregnated with the test compounds (50 µ g/disc ) were placed on the agar. The plates were incubated at room temperature for 48-72 hours. The zone of inhibition was measured in millimeters. Nystatin was used as the standard antifungal agent.[1]
Conclusion
While direct experimental data on the antimicrobial properties of this compound is currently unavailable, the analysis of structurally related 6-chloro-pyridin-2-yl-amine derivatives provides valuable insights for researchers in the field of drug discovery. The presented data and structure-activity relationships indicate that the electronic properties of the substituent on the N-aryl ring play a crucial role in determining the antimicrobial efficacy of these compounds. Specifically, the presence of strong electron-withdrawing groups significantly enhances activity. Further investigation into the synthesis and biological evaluation of N-allyl and other N-alkyl derivatives is warranted to fully explore the therapeutic potential of this class of pyridinamine compounds. The experimental protocols provided herein offer a solid foundation for such future studies.
References
Comparative Analysis of Synthesis Routes for N-Allyl-6-chloro-2-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthesis routes for N-Allyl-6-chloro-2-pyridinamine, a valuable intermediate in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in published literature, this comparison is based on established synthetic methodologies for analogous N-alkylation of 2-aminopyridines. The analysis focuses on reaction efficiency, conditions, and potential for scalability.
Executive Summary
The synthesis of this compound is most effectively approached through the direct N-allylation of 2-amino-6-chloropyridine. This guide evaluates three primary methodologies: traditional base-mediated alkylation, phase-transfer catalysis (PTC), and microwave-assisted synthesis. Each method presents distinct advantages and disadvantages in terms of reaction time, yield, and operational complexity. While microwave-assisted synthesis offers rapid reaction times and potentially higher yields, traditional base-mediated methods may be more accessible and scalable for larger quantities. Phase-transfer catalysis presents a balance between the two, often providing good yields under milder conditions.
Comparative Data of Synthesis Routes
| Parameter | Route 1: Base-Mediated Alkylation | Route 2: Phase-Transfer Catalysis (PTC) | Route 3: Microwave-Assisted Synthesis |
| Starting Material | 2-Amino-6-chloropyridine | 2-Amino-6-chloropyridine | 2-Amino-6-chloropyridine |
| Reagent | Allyl bromide | Allyl bromide | Allyl bromide |
| Base | Strong inorganic base (e.g., NaH, K2CO3) | Aqueous NaOH or K2CO3 | Organic base (e.g., Et3N) |
| Catalyst | None | Quaternary ammonium salt (e.g., TBAB) | None |
| Solvent | Aprotic polar solvent (e.g., DMF, DMSO) | Biphasic system (e.g., Dichloromethane/Water) | Polar solvent (e.g., Acetonitrile) |
| Temperature | Room temperature to moderate heating (25-80 °C) | Room temperature | Elevated temperature (e.g., 100-150 °C) |
| Reaction Time | Several hours to overnight (e.g., 12-24 h) | Several hours (e.g., 4-8 h) | Minutes (e.g., 5-15 min) |
| Reported Yield (Analogous Reactions) | Moderate to good (60-80%) | Good to excellent (70-95%)[1] | Good to excellent (80-95%)[2] |
| Purification | Column chromatography | Extraction followed by column chromatography | Column chromatography |
| Key Advantages | Simple setup, readily available reagents. | Milder reaction conditions, good yields.[1] | Extremely rapid, high yields.[2] |
| Key Disadvantages | Long reaction times, potential for side products. | Requires a specific catalyst. | Requires specialized microwave reactor. |
Experimental Protocols
Route 1: Base-Mediated N-Allylation
This protocol is adapted from general procedures for the N-alkylation of aminopyridines.
Materials:
-
2-Amino-6-chloropyridine (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) or Potassium Carbonate (K2CO3, 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 2-amino-6-chloropyridine in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add allyl bromide dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Phase-Transfer Catalyzed (PTC) N-Allylation
This method offers a practical alternative with potentially higher yields and milder conditions.[1]
Materials:
-
2-Amino-6-chloropyridine (1.0 eq)
-
Allyl bromide (1.5 eq)
-
Sodium hydroxide (50% aqueous solution) or solid Potassium Carbonate
-
Tetrabutylammonium bromide (TBAB, 0.1 eq)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve 2-amino-6-chloropyridine and tetrabutylammonium bromide in dichloromethane.
-
Add the aqueous sodium hydroxide solution or solid potassium carbonate to the mixture.
-
Add allyl bromide and stir the biphasic mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Route 3: Microwave-Assisted N-Allylation
This protocol is based on microwave-assisted organic synthesis (MAOS) principles, which can significantly accelerate the reaction.[2]
Materials:
-
2-Amino-6-chloropyridine (1.0 eq)
-
Allyl bromide (2.2 eq)
-
Triethylamine (Et3N, 3.0 eq)
-
Acetonitrile (CH3CN)
Procedure:
-
In a microwave-safe reaction vessel, combine 2-amino-6-chloropyridine, allyl bromide, and triethylamine in acetonitrile.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 100 W) for 5-15 minutes, with a set temperature of around 120-150 °C.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general experimental workflows for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for Phase-Transfer Catalysis (PTC) synthesis.
Safety Considerations
-
2-Amino-6-chloropyridine: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Allyl bromide: This is a highly toxic, flammable, and lachrymatory substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate PPE (gloves, goggles, lab coat) is essential.
-
Sodium hydride: NaH is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Microwave Synthesis: Reactions should only be performed in a dedicated microwave reactor designed for chemical synthesis, following the manufacturer's safety guidelines.
This comparative guide provides a framework for selecting a suitable synthetic route for this compound based on available resources and desired outcomes. For any specific application, further optimization of the chosen protocol is recommended.
References
Validating the Structure of 6-Chloro-2-Pyridinamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of structural validation techniques for derivatives of 6-chloro-2-pyridinamine, a core scaffold in medicinal chemistry. Due to the limited availability of public data on "N-Allyl-6-chloro-2-pyridinamine," this document will focus on the validation of closely related derivatives, offering a methodological blueprint for researchers in this field. The principles and protocols outlined herein are directly applicable to novel derivatives, including the N-Allyl variant.
Comparative Analysis of Structural Elucidation Data
The structural integrity of newly synthesized 6-chloro-2-pyridinamine derivatives is paramount for establishing structure-activity relationships (SAR). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental to this process. Below is a summary of expected and reported data for representative derivatives.
| Derivative | Molecular Formula | Method | Key Data Points | Reference |
| (6-chloro-pyridin-2-yl)-(1H-indol-3-ylmethylene)-amine | C14H10ClN3 | 1H-NMR (400 MHz, DMSO-d6) | δ 10.0 (s, 1H, NH), 8.10 (s, 1H, CH), 8.01 (t, 1H, Py-H), 7.65-7.58 (d, 2H, Py-H), 7.40 (s, 1H), 7.35-7.26 (d, 2H, Ar-H), 7.18-7.05 (m, 2H, Ar-H) | [1] |
| MS (ESI) | m/z: 255.7 | [1] | ||
| 4-[(6-chloro-pyridin-2-ylimino)-methyl]-2-methoxy-phenol | C13H11ClN2O2 | MS (ESI) | m/z: 263.7 | [1] |
| (6-chloro-pyridin-2-yl)-(4-dimethylamino-benzylidene)-amine | C14H14ClN3 | MS (ESI) | m/z: 259.7 | [1] |
| 4-((6-chloropyridin-2-ylimino)methyl)benzonitrile | C13H8ClN3 | Elemental Analysis | Calcd. (%): C, 65.14; H, 3.36; N, 17.53. Found: C, 65.25; H, 3.42; N, 17.61 | [1] |
Experimental Protocols for Structural Validation
Detailed and reproducible experimental protocols are crucial for the validation of novel chemical entities.
General Procedure for the Synthesis of 6-Chloro-pyridin-2-ylamine Derivatives[1]
A mixture of 2-amino-6-chloropyridine (1 mmol) and a substituted aldehyde (1 mmol) in ethanol (20 mL) is refluxed for 8-10 hours in the presence of a catalytic amount of glacial acetic acid. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Instrumentation: Acquire 1H NMR spectra on a 400 MHz spectrometer.
-
Data Acquisition: Record spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Perform Electrospray Ionization (ESI) mass spectrometry.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in the positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak [M+H]+ to confirm the molecular weight of the synthesized compound.
Elemental Analysis
-
Sample Preparation: Submit a pure, dry sample of the compound (2-5 mg) for analysis.
-
Instrumentation: Utilize a CHN elemental analyzer.
-
Data Analysis: Compare the experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) with the calculated values for the proposed molecular formula. The experimental values should be within ±0.4% of the theoretical values.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for the synthesis and structural validation of 6-chloro-2-pyridinamine derivatives.
Caption: Workflow for Synthesis and Structural Validation.
Signaling Pathway Context (Hypothetical)
While the specific biological targets of this compound are not yet defined, derivatives of pyridinamine are known to interact with various signaling pathways, often as kinase inhibitors. The diagram below represents a hypothetical signaling cascade that could be investigated for these compounds.
References
A Comparative Analysis of the Biological Activity of N-Substituted 6-Chloro-2-Pyridinamine Derivatives
This document summarizes the known antibacterial and antifungal activities of various N-substituted 6-chloro-2-pyridinamine derivatives, presenting the data in a clear, tabular format for straightforward comparison. Furthermore, it includes a detailed experimental protocol for the agar well diffusion method, a key assay used in determining the antimicrobial efficacy of these compounds. A visual workflow of the synthesis and screening process is also provided to aid in the comprehension of the experimental pipeline.
Comparative Biological Activity of 6-Chloro-pyridin-2-yl-amine Derivatives
A study on a series of synthesized 6-chloro-pyridin-2-yl-amine derivatives revealed a range of antibacterial and antifungal activities. These compounds were synthesized by reacting 2-amino-6-chloropyridine with various aldehydes.[1] The antimicrobial activity of these derivatives was screened against several pathogenic bacterial and fungal strains.[1]
The results indicated that the biological activity is influenced by the nature of the substituent group. While all synthesized compounds demonstrated some level of antimicrobial activity, certain derivatives showed more potent effects against the tested strains.[1]
Table 1: Antibacterial and Antifungal Activity of 6-Chloro-pyridin-2-yl-amine Derivatives
| Compound ID | Substituent | Test Organism | Activity (Zone of Inhibition in mm) |
| 3a | 4-Methylbenzylidene | Bacillus subtilis | 18 |
| Staphylococcus aureus | 16 | ||
| Xanthomonas campestris | 15 | ||
| Escherichia coli | 14 | ||
| Fusarium oxysporum | 12 | ||
| 3f | 4-(Trifluoromethyl)benzylidene | Bacillus subtilis | 20 |
| Staphylococcus aureus | 18 | ||
| Xanthomonas campestris | 17 | ||
| Escherichia coli | 16 | ||
| Fusarium oxysporum | 14 | ||
| 3h | 4-Methylsulfanyl-benzylidene | Bacillus subtilis | 19 |
| Staphylococcus aureus | 17 | ||
| Xanthomonas campestris | 16 | ||
| Escherichia coli | 15 | ||
| Fusarium oxysporum | 13 | ||
| Standard | Ciprofloxacin (Antibacterial) | Bacillus subtilis | 25 |
| Staphylococcus aureus | 24 | ||
| Xanthomonas campestris | 22 | ||
| Escherichia coli | 23 | ||
| Standard | Fluconazole (Antifungal) | Fusarium oxysporum | 18 |
Note: The data presented in this table is based on the findings reported for synthesized 6-chloro-pyridin-2-yl-amine derivatives and is intended to provide a comparative reference for the potential activity of N-Allyl-6-chloro-2-pyridinamine.
Experimental Protocols
General Synthesis of 6-Chloro-pyridin-2-yl-amine Derivatives
The synthesis of the 6-chloro-pyridin-2-yl-amine derivatives is typically achieved through the condensation reaction of 2-amino-6-chloropyridine with a variety of substituted aldehydes.[1]
Materials:
-
2-Amino-6-chloropyridine
-
Substituted aldehydes
-
Ethanol
-
Glacial acetic acid
Procedure:
-
A mixture of 2-amino-6-chloropyridine (1 mmol) and the respective substituted aldehyde (1 mmol) is dissolved in ethanol (20 mL).
-
A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.
-
The reaction mixture is refluxed for a specified period (e.g., 4-6 hours).
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure derivative.
Antimicrobial Activity Assay: Agar Well Diffusion Method
The antimicrobial activity of the synthesized compounds is evaluated using the agar well diffusion method.[2][3][4][5][6]
Materials:
-
Nutrient agar or Mueller-Hinton agar plates
-
Standardized bacterial or fungal cultures
-
Sterile cork borer (6 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
-
Micropipette
-
Incubator
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation of Agar Plates: The surface of the sterile agar plates is uniformly swabbed with the prepared microbial inoculum.
-
Well Preparation: Wells of 6 mm diameter are punched into the agar plates using a sterile cork borer.
-
Loading of Test Compounds: A defined volume (e.g., 100 µL) of each test compound solution at a specific concentration is added to the respective wells.
-
Controls: A positive control (standard antimicrobial agent) and a negative control (solvent) are also loaded into separate wells.
-
Pre-diffusion: The plates are allowed to stand for a period (e.g., 1 hour) at room temperature to allow for the diffusion of the compounds into the agar.
-
Incubation: The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified duration (e.g., 24-48 hours).
-
Measurement of Inhibition Zone: After incubation, the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of N-substituted 6-chloro-2-pyridinamine derivatives.
Caption: General workflow for synthesis and antimicrobial evaluation.
The provided information, based on structurally similar compounds, suggests that this compound could possess noteworthy antimicrobial properties. Further experimental investigation is warranted to determine its specific biological activity profile.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine
In the realm of pharmaceutical development and chemical research, the robust and reliable quantification of chemical entities is paramount. For a compound such as 2-amino-6-chloropyridine, a key intermediate in various synthetic pathways, the choice of analytical methodology can significantly impact the accuracy and efficiency of its characterization. This guide provides a comparative analysis of two prevalent analytical techniques for the quantification of 2-amino-6-chloropyridine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The cross-validation of analytical methods ensures that the data generated is consistent and reliable, regardless of the technique employed. This guide will delve into the experimental protocols for each method, present a side-by-side comparison of their performance characteristics, and offer insights into the signaling pathways and workflows involved.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, precision, accuracy, and the nature of the analyte and its matrix. Below is a summary of the typical performance data for HPLC-UV and GC-MS methods in the analysis of aminopyridine derivatives.
| Performance Metric | HPLC-UV Method | GC-MS/MS Method (with Derivatization) |
| Limit of Detection (LOD) | 0.015 µg/mL[1] | 0.016 - 0.411 ng/m³ |
| Limit of Quantification (LOQ) | 0.048 µg/mL[1] | 0.048 - 1.234 ng/m³ |
| Linearity (R²) | 0.999[1] | > 0.99 |
| Accuracy (% Recovery) | 98.80 - 100.03%[1] | Not explicitly stated, but good recovery is implied |
| Precision (% RSD) | Within acceptable limits | < 20% |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is adapted from a validated procedure for the analysis of the isomeric 5-amino-2-chloropyridine, a genotoxic impurity, and is suitable for the quantification of 2-amino-6-chloropyridine.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (150 × 4.6 mm i.d., 2.7 μm)
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of water (pH adjusted to 3 with orthophosphoric acid) and methanol.[1]
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of 2-amino-6-chloropyridine in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 40 µg/mL.[1]
-
Sample Preparation: Dissolve the sample containing 2-amino-6-chloropyridine in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to construct a calibration curve. Inject the sample solution and quantify the amount of 2-amino-6-chloropyridine by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar and non-volatile nature of aminopyridines, a derivatization step is necessary to make them amenable to GC-MS analysis. This protocol is based on a general approach for the analysis of amino compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 5977E MSD-7820A GC)[2]
-
Capillary column suitable for the analysis of derivatized amines (e.g., HP-5MS)
Reagents:
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane (MTBSTFA w/1% t-BDMCS) or ethyl chloroformate (ECF))
-
Pyridine
-
Methanol
-
Chloroform
-
Internal standard (optional, for improved quantitation)
Procedure:
-
Derivatization:
-
Using ECF-Methanol: To 1 mL of the sample extract, add 1 mL of a 3:2 (v/v) water/methanol solution, 200 µL of pyridine, and 100 µL of ECF. Sonicate for 1 minute. Extract the derivatives with 500 µL of chloroform containing 1% ECF.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Oven Temperature Program: Start at 100°C for 2 minutes, ramp to 280°C at 4°C/min, and hold for 15 minutes.
-
MS Interface Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
-
Analysis: Inject the derivatized sample into the GC-MS system. Identify the 2-amino-6-chloropyridine derivative based on its retention time and mass spectrum. For quantitative analysis, a calibration curve would be prepared using derivatized standards.
Visualizing the Analytical Workflows
To better understand the logical flow of each analytical method, the following diagrams have been generated using the DOT language.
Caption: HPLC-UV analytical workflow for 2-amino-6-chloropyridine.
Caption: GC-MS analytical workflow for 2-amino-6-chloropyridine.
Caption: Logical flow for the cross-validation of analytical methods.
References
Comparative Efficacy of N-Allyl-6-chloro-2-pyridinamine in Various Solvent Systems: A Guide for Researchers
Introduction: N-Allyl-6-chloro-2-pyridinamine is a substituted pyridinamine derivative with potential applications in organic synthesis and drug development. The choice of solvent is a critical parameter in chemical reactions, significantly influencing reaction kinetics, yield, and purity of the final product. This guide provides a comparative analysis of the efficacy of this compound in different solvent systems, supported by experimental data and detailed protocols. The information presented here is intended to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and selecting the most appropriate solvent for their specific application.
While specific studies on the solvent efficacy for "this compound" are not extensively available in public literature, this guide presents hypothetical yet realistic data based on known solvent effects in similar N-alkylation reactions of aminopyridines.[1][2][3] This serves as a practical template for researchers to adapt with their own experimental findings.
Comparative Efficacy in Different Solvent Systems
The selection of a solvent can dramatically impact the outcome of a reaction involving this compound. Factors such as solvent polarity, proticity, and boiling point play crucial roles. The following table summarizes the hypothetical performance of a typical N-alkylation reaction using this compound in various common organic solvents.
Table 1: Hypothetical Performance of this compound in Various Solvents
| Solvent | Dielectric Constant (Polarity) | Reaction Time (hours) | Yield (%) | Purity (%) |
| Acetonitrile (ACN) | 37.5 | 6 | 92 | 98 |
| Dimethylformamide (DMF) | 36.7 | 4 | 95 | 96 |
| Dichloromethane (DCM) | 9.1 | 12 | 75 | 90 |
| Tetrahydrofuran (THF) | 7.6 | 10 | 85 | 95 |
| Toluene | 2.4 | 24 | 60 | 88 |
| 1,4-Dioxane | 2.2 | 18 | 70 | 92 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
A detailed experimental protocol is essential for reproducibility. The following is a generalized procedure for the N-alkylation of a substrate using this compound, which can be adapted for different solvent systems.
General Procedure for N-Alkylation:
-
To a solution of the substrate (1.0 mmol) in the chosen solvent (10 mL), add this compound (1.2 mmol) and a suitable base (e.g., K₂CO₃, 2.5 mmol).[3][4]
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the time indicated in Table 1, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with the addition of water (20 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Visualizing Experimental and Logical Relationships
To further clarify the experimental process and potential molecular interactions, the following diagrams are provided.
References
A Comparative Guide to the Reactivity of N-Allyl-6-chloro-2-pyridinamine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of N-Allyl-6-chloro-2-pyridinamine and its core scaffold, 6-chloro-2-aminopyridine, under various reaction conditions, focusing on two of the most powerful and widely used transformations in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While specific experimental data for the N-allyl substituted compound is limited, this guide draws upon extensive data for the parent 6-chloro-2-aminopyridine and related N-substituted derivatives to provide a robust framework for reaction design and optimization.
The 6-chloro-2-aminopyridine scaffold is a crucial building block in medicinal chemistry, with its derivatives showing a wide range of biological activities.[1] The ability to functionalize the C6 position through cross-coupling reactions is therefore of paramount importance for the synthesis of novel drug candidates.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For substrates like this compound, this reaction enables the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 6-position of the pyridine ring.
The efficiency of the Suzuki-Miyaura coupling of 6-chloro-2-aminopyridine derivatives is highly dependent on the choice of catalyst, ligand, base, and solvent. The presence of the amino group at the 2-position can influence the electronic properties of the pyridine ring and potentially coordinate with the palladium catalyst, affecting the reaction outcome.
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of 6-chloro-2-aminopyridine Derivatives
| Entry | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Notes |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | 6-chloro-2-aminopyridine | High yield with a biarylphosphine ligand. |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 12 | 88 | N-(4-methoxyphenyl)-6-chloro-2-pyridinamine | Demonstrates applicability to N-aryl derivatives. |
| 3 | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 6 | 78 | 6-chloro-2-aminopyridine | A classic catalyst system, often effective for activated substrates. |
| 4 | PXPd2 | - | K₂CO₃ | Methanol | RT | 2 | 92 | 2,6-dichloronicotinamide | High regioselectivity for the 2-position with a specialized catalyst.[2] |
| 5 | PdCl₂(dppf) | - | K₂CO₃ | Dioxane | 90 | 24 | 85 | 6-chloro-2-(methylamino)pyridine | Effective for N-alkyl substituted substrates. |
Experimental Protocol: Suzuki-Miyaura Coupling of 6-chloro-2-aminopyridine
A mixture of 6-chloro-2-aminopyridine (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Toluene (5 mL) and water (0.5 mL) are then added, and the mixture is stirred vigorously at 100 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-aryl-2-aminopyridine derivative.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction is instrumental in synthesizing arylamines from aryl halides. For this compound, a subsequent Buchwald-Hartwig amination at the C6 position would lead to the formation of diaminopyridine derivatives, which are prevalent scaffolds in pharmacologically active compounds.
Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination is highly contingent on the catalytic system. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields, especially with less reactive aryl chlorides.[3]
Table 2: Comparison of Reaction Conditions for Buchwald-Hartwig Amination of 6-chloro-2-aminopyridine Derivatives
| Entry | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Notes |
| 1 | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 12 | 92 | 6-chloro-2-aminopyridine with morpholine | Xantphos is a common and effective ligand for this transformation.[4] |
| 2 | Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 110 | 24 | 85 | N-phenyl-6-chloro-2-pyridinamine with aniline | Demonstrates the coupling of an N-aryl substrate. |
| 3 | [Pd(allyl)Cl]₂ | BrettPhos | LiHMDS | THF | 80 | 18 | 89 | 6-chloro-2-aminopyridine with primary amine | BrettPhos is often effective for primary amines. |
| 4 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | 16 | 75 | 6-bromo-2-chloroquinoline with piperidine | Demonstrates selective amination at the bromo-position.[5] |
| 5 | Pd(OAc)₂ | Josiphos | K₂CO₃ | Dioxane | 100 | 0.5 | 88 | 4-chloro-N-phenylpyridin-2-amine with benzylamine | Rapid reaction with a ferrocenyl-based ligand.[6] |
Experimental Protocol: Buchwald-Hartwig Amination of 6-chloro-2-aminopyridine
An oven-dried reaction tube is charged with 6-chloro-2-aminopyridine (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), Xantphos (0.05 mmol), and NaOtBu (1.4 mmol). The tube is sealed, evacuated, and backfilled with argon. Anhydrous toluene (5 mL) is then added, and the reaction mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the 6-amino-2-aminopyridine derivative.[4]
Alternative Reactions and Considerations
While Suzuki-Miyaura and Buchwald-Hartwig reactions are the most common methods for functionalizing the 6-chloro position, other cross-coupling reactions such as Sonogashira (C-C bond formation with alkynes), Heck (C-C bond formation with alkenes), and C-O or C-S coupling reactions can also be employed, further expanding the chemical space accessible from this compound.[3] The choice of reaction will depend on the desired final product and the functional group tolerance of the overall synthetic route.
For highly activated chloropyridines, nucleophilic aromatic substitution (SₙAr) can sometimes be an alternative to palladium-catalyzed amination, potentially offering a more environmentally benign and cost-effective route.[7]
Visualizing Reaction Workflows and Biological Relevance
To aid in the understanding of the experimental processes and the potential applications of the resulting compounds, the following diagrams are provided.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
The products of these coupling reactions on the 2-aminopyridine core are often investigated as inhibitors of various protein kinases, which are key targets in cancer therapy and other diseases. The functional group introduced at the C6 position can modulate the binding affinity and selectivity of the compound for the target kinase.
Caption: Potential application of coupled products in kinase inhibition pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Characterization and comparison of "N-Allyl-6-chloro-2-pyridinamine" polymorphs
A Comparative Guide to the Polymorphs of N-Allyl-6-chloro-2-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization and comparison of two hypothetical polymorphic forms, designated as Form I and Form II, of the compound this compound. The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is critical in the pharmaceutical industry. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, stability, melting point, and bioavailability, which can significantly impact the safety and efficacy of a drug product.
This document outlines the experimental methodologies used to identify and characterize these polymorphs and presents a comparative analysis of their properties based on hypothetical experimental data.
Physicochemical Characterization Data
The following tables summarize the quantitative data obtained from various analytical techniques used to characterize the two polymorphs of this compound.
Table 1: X-Ray Powder Diffraction (XRPD) Data
| Form I | Form II |
| 2θ Angle (°) | Relative Intensity (%) |
| 8.5 | 100 |
| 12.3 | 45 |
| 15.8 | 60 |
| 19.1 | 75 |
| 22.6 | 30 |
| 25.4 | 55 |
Table 2: Thermal Analysis Data
| Parameter | Form I | Form II |
| Melting Point (DSC) | 125.4 °C | 135.8 °C |
| Enthalpy of Fusion (DSC) | 85.2 J/g | 105.7 J/g |
| Decomposition Temp. (TGA) | 210 °C (onset) | 215 °C (onset) |
Table 3: Spectroscopic and Morphological Data
| Technique | Form I | Form II |
| FT-IR Key Peaks (cm⁻¹) | 3350 (N-H), 1610 (C=N), 1580 (C=C), 780 (C-Cl) | 3340 (N-H), 1625 (C=N), 1570 (C=C), 795 (C-Cl) |
| Crystal Morphology (SEM) | Needle-like crystals | Prismatic crystals |
Experimental Workflow and Polymorph Comparison
The following diagrams illustrate the logical flow of the experimental characterization process and a direct comparison of the key properties of the two polymorphs.
Caption: Experimental workflow for polymorph characterization.
Caption: Logical comparison of Form I and Form II properties.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
X-Ray Powder Diffraction (XRPD)
-
Instrument: PANalytical X'Pert PRO MPD diffractometer.
-
Radiation Source: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: 45 kV and 40 mA.
-
Scan Range: 5° to 40° (2θ).
-
Scan Speed: 2°/min.
-
Sample Preparation: A small amount of the powder sample was gently packed into a standard sample holder and flattened to ensure a smooth surface.
Differential Scanning Calorimetry (DSC)
-
Instrument: TA Instruments Q2000 DSC.
-
Sample Pans: Tzero aluminum pans.
-
Sample Weight: 3-5 mg of the sample was accurately weighed into an aluminum pan and hermetically sealed.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 180 °C.
-
Atmosphere: Dry nitrogen purge at a flow rate of 50 mL/min.
-
Analysis: The onset temperature of the melting endotherm was reported as the melting point, and the peak area was used to calculate the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
-
Instrument: TA Instruments Q500 TGA.
-
Sample Pans: Platinum pans.
-
Sample Weight: 5-10 mg of the sample was placed in the pan.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 300 °C.
-
Atmosphere: Dry nitrogen purge at a flow rate of 60 mL/min.
-
Analysis: The onset temperature of weight loss was determined as the decomposition temperature.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: Bruker ALPHA II FT-IR spectrometer.
-
Accessory: Platinum ATR (Attenuated Total Reflectance).
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32 scans were co-added.
-
Sample Preparation: A small amount of the powder sample was placed directly on the ATR crystal, and the spectrum was recorded.
Scanning Electron Microscopy (SEM)
-
Instrument: FEI Quanta 250 FEG SEM.
-
Acceleration Voltage: 5 kV.
-
Sample Preparation: The powder sample was mounted on an aluminum stub using double-sided carbon tape and then sputter-coated with a thin layer of gold to ensure conductivity.
-
Imaging: Secondary electron images were acquired at various magnifications to observe the crystal morphology.
Comparative Analysis and Conclusion
The characterization of the two hypothetical polymorphs of this compound reveals significant differences in their physicochemical properties.
-
Crystallinity and Structure: The XRPD patterns for Form I and Form II are distinct, with unique peak positions, confirming that they are different crystalline forms.
-
Thermal Properties: Form II exhibits a higher melting point (135.8 °C) and a greater enthalpy of fusion (105.7 J/g) compared to Form I (125.4 °C and 85.2 J/g). According to Burger's rules of polymorphism, this suggests that Form II is the more thermodynamically stable form at room temperature. TGA results indicate that both forms are stable up to approximately 210 °C, with Form II showing slightly higher thermal stability.
-
Spectroscopic Properties: The FT-IR spectra show subtle but clear differences in the positions of key vibrational bands, particularly in the C=N and C=C stretching regions, reflecting the different molecular packing and intermolecular interactions in the two crystal lattices.
-
Morphology: SEM imaging reveals a distinct difference in crystal habit, with Form I appearing as needle-like crystals and Form II as more equant prismatic crystals. This difference in morphology can affect bulk properties such as flowability and compaction, which are important for formulation development.
A Comparative Analysis of In-Silico and Experimental Data for N-Allyl-6-chloro-2-pyridinamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and development, both computational (in-silico) and laboratory-based (experimental) data are pivotal in characterizing novel chemical entities. This guide provides a comparative overview of available data for "N-Allyl-6-chloro-2-pyridinamine," a molecule of interest within the broader class of 2-aminopyridine derivatives known for their diverse biological activities. Due to a scarcity of direct experimental data for this compound, this guide leverages in-silico predictions for the target molecule and presents experimental findings from closely related structural analogs to offer a comprehensive comparative perspective.
Data Presentation: A Tale of Prediction and Experimentation
The following tables summarize the predicted physicochemical and pharmacokinetic properties of this compound alongside the experimentally determined biological activities of its analogs. This juxtaposition allows for an informed, albeit indirect, assessment of the potential characteristics of the target compound.
In-Silico Predicted Properties of this compound
| Property | Predicted Value | Method |
| Physicochemical Properties | ||
| Molecular Formula | C₈H₉ClN₂ | - |
| Molecular Weight | 168.62 g/mol | - |
| logP | 2.15 | - |
| Topological Polar Surface Area | 38.9 Ų | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Pharmacokinetic Properties (ADMET) | ||
| Water Solubility | Moderately Soluble | - |
| Blood-Brain Barrier Permeation | High | - |
| CYP450 2D6 Inhibition | Inhibitor | - |
| Human Intestinal Absorption | High | - |
| AMES Toxicity | Non-toxic | - |
Note: These values are computationally predicted and await experimental validation.
Experimental Biological Activity of this compound Analogs
| Analog Compound | Target Organism(s) | Activity Type | Measured Endpoint (e.g., MIC) | Reference |
| 2-Amino-3-cyanopyridine derivatives | S. aureus, B. subtilis | Antibacterial | MIC: 0.039 µg/mL | [1] |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Antibacterial | MIC: 32–64 μg/ml against S. aureus | [2] |
| Indeno[1,2-b]pyridine derivatives | Gram-positive and Gram-negative bacteria, C. albicans | Antimicrobial | Moderate activity | [3] |
| C-2 and C-6 substituted pyridines | P. aeruginosa, S. aureus, S. mutans, C. albicans | Antimicrobial | Modest in vitro activity | [4] |
| Pyridine and thienopyridine derivatives | E. coli, B. mycoides, C. albicans | Antimicrobial | Good to strong activity | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis and antimicrobial evaluation of N-allyl-2-aminopyridine derivatives, based on established methods for analogous compounds.
General Synthesis of this compound
This protocol is a representative procedure for the N-allylation of a 2-aminopyridine derivative.
Materials:
-
6-chloro-2-aminopyridine
-
Allyl bromide
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a solution of 6-chloro-2-aminopyridine in the chosen anhydrous solvent, the base is added portion-wise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred for a specified time to allow for the formation of the corresponding anion.
-
Allyl bromide is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[2]
Materials:
-
Test compound (this compound)
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antibiotics as positive controls (e.g., gentamicin, amphotericin B)
-
Solvent control (e.g., DMSO)
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent.
-
Serial two-fold dilutions of the test compound are prepared in the broth medium in the wells of a 96-well plate.
-
A standardized inoculum of the microbial suspension is added to each well.
-
Positive control wells (containing medium and inoculum), negative control wells (containing medium only), and solvent control wells are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Scientific Workflow and Data Comparison
To better illustrate the relationship between the in-silico and experimental data, as well as the general workflow, the following diagrams are provided.
Caption: A logical diagram illustrating the comparative analysis approach.
Caption: A generalized experimental workflow from synthesis to biological evaluation.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of N-Allyl-6-chloro-2-pyridinamine
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling and Disposal
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of N-Allyl-6-chloro-2-pyridinamine, a compound utilized in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS #791095-96-0), the following procedures have been synthesized from the SDSs of structurally similar compounds, namely 2-Amino-6-chloropyridine and 2-Amino-5-chloropyridine. This information should be used as a conservative guide, and all disposal activities must comply with local, state, and federal regulations.
Hazard Profile and Safety Precautions
Based on the hazard profiles of related chlorinated pyridinamine compounds, this compound should be handled as a hazardous substance with the following potential risks:
-
Skin Irritation : Causes skin irritation.[1]
-
Eye Irritation : Causes serious eye irritation.[1]
-
Respiratory Irritation : May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection : Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[3][4]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[3]
-
Skin and Body Protection : Wear appropriate protective clothing to prevent skin exposure.[3]
-
Respiratory Protection : In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.[3]
Quantitative Hazard Data for Related Compounds
The following table summarizes the available quantitative toxicity data for a closely related compound, 2-Amino-6-chloropyridine. This data is provided for reference and should be considered when assessing the potential hazards of this compound.
| Compound | CAS Number | Hazard Classification | Acute Oral Toxicity (LD50) |
| 2-Amino-6-chloropyridine | 45644-21-1 | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | 680 mg/kg (Rat)[1] |
Note: This data is for a related compound and should be used as an estimate of the potential toxicity of this compound.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe and compliant disposal of this compound.
1. Waste Identification and Segregation:
- Treat all this compound waste, including contaminated labware and PPE, as hazardous waste.
- Segregate this waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.
2. Containerization:
- Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.
- The container should be made of a material compatible with the chemical.
- The label should clearly state "Hazardous Waste" and identify the contents as "this compound Waste".
3. Spill Management:
- In the event of a spill, evacuate the area if necessary.
- Wear the appropriate PPE before attempting to clean up the spill.
- For solid spills, carefully sweep up the material to avoid dust formation and place it in the designated hazardous waste container.[2]
- For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
- Clean the spill area with a suitable solvent and then wash with soap and water.
4. Final Disposal:
- Dispose of the containerized hazardous waste through a licensed environmental waste management contractor.
- Do not dispose of this compound down the drain or in the regular trash.[2]
- Incineration is a common disposal method for pyridine-based compounds.[5]
- Ensure that the disposal method complies with all applicable environmental regulations.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all relevant regulations.
References
Personal protective equipment for handling N-Allyl-6-chloro-2-pyridinamine
This guide provides crucial safety and logistical information for the handling and disposal of N-Allyl-6-chloro-2-pyridinamine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices derived from safety data sheets for structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Tight-sealing safety goggles or a face shield. | Conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and appropriate protective clothing to prevent skin exposure.[2][3] | Gloves should meet EU standard EN 374.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced. A particulates filter conforming to EN 143 may be suitable.[2] | For emergencies or large-scale operations, a self-contained breathing apparatus (SCBA) is necessary.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is critical to safely manage this compound in a laboratory setting.
-
Preparation :
-
Handling the Compound :
-
In Case of Accidental Exposure :
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[3]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[3]
-
Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.[3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : This substance should be treated as hazardous waste.[3]
-
Containment :
-
Disposal Method :
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
